Clerodenoside A
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C35H44O17 |
|---|---|
Molecular Weight |
736.7 g/mol |
IUPAC Name |
[(2R,3R,4R,5R,6R)-4-[(2S,3R,4R,5S,6S)-3,4-diacetyloxy-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-(hydroxymethyl)oxan-3-yl] (Z)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C35H44O17/c1-17-28(42)31(48-18(2)37)33(49-19(3)38)35(47-17)52-32-29(43)34(46-13-12-21-7-10-24(44-4)23(40)14-21)50-26(16-36)30(32)51-27(41)11-8-20-6-9-22(39)25(15-20)45-5/h6-11,14-15,17,26,28-36,39-40,42-43H,12-13,16H2,1-5H3/b11-8-/t17-,26+,28-,29+,30+,31+,32+,33+,34+,35-/m0/s1 |
InChI Key |
FKQAKDVHZLFUIJ-DBVNADHWSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Clerodenoside A: A Technical Whitepaper on its Discovery, Origin, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clerodenoside A, a notable phenolic glycoside, has been identified within the plant kingdom, specifically in the Clerodendrum genus. This document provides a comprehensive overview of its discovery, botanical origin, and detailed methodologies for its extraction and characterization. While direct research into the specific biological pathways of this compound is nascent, this paper explores the well-established antioxidant and anti-inflammatory signaling pathways of structurally analogous phenylethanoid glycosides, offering a predictive framework for its mechanism of action. All quantitative data are presented in structured tables, and key experimental and signaling workflows are visualized using Graphviz diagrams to facilitate understanding.
Discovery and Origin
This compound, also known as Diacetylmartynoside, is a naturally occurring phenolic glycoside. It was first successfully isolated and characterized from the stems of Clerodendrum inerme, a plant species belonging to the Lamiaceae family.[1] Subsequent phytochemical investigations have also identified its presence in other species of the same genus, such as Clerodendrum japonicum and Clerodendrum philipinum. The Clerodendrum genus is a rich source of a variety of bioactive compounds, including diterpenoids, flavonoids, and phenylethanoid glycosides, which are known for their diverse pharmacological activities.
The initial identification of this compound was achieved through meticulous spectroscopic analysis, which is a standard procedure in the field of natural product chemistry for the elucidation of novel chemical structures.
Chemical Structure and Properties
This compound is a complex glycoside. Its core structure consists of a central glucose unit linked to a phenylethanoid moiety and a feruloyl group. The rhamnose sugar attached to the glucose is further acetylated.
-
Chemical Formula: C₃₅H₄₄O₁₇
-
Molar Mass: 736.7 g/mol
-
CAS Number: 164022-75-7
Data Presentation
Spectroscopic Data
The structural elucidation of this compound was primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following table summarizes the ¹³C-NMR spectral data as reported in the literature.
| Carbon No. | Chemical Shift (δc) in ppm |
| Phenylethanoid Moiety | |
| 1' | 131.5 |
| 2' | 117.2 |
| 3' | 146.1 |
| 4' | 144.8 |
| 5' | 116.3 |
| 6' | 121.2 |
| α | 72.1 |
| β | 36.4 |
| Glucose Moiety | |
| 1'' | 104.3 |
| 2'' | 76.2 |
| 3'' | 81.5 |
| 4'' | 70.8 |
| 5'' | 76.0 |
| 6'' | 64.9 |
| Feruloyl Moiety | |
| 1''' | 128.0 |
| 2''' | 115.3 |
| 3''' | 147.2 |
| 4''' | 148.9 |
| 5''' | 116.1 |
| 6''' | 123.8 |
| 7''' | 146.9 |
| 8''' | 114.5 |
| 9''' | 168.2 |
| OMe-3''' | 56.4 |
| Rhamnose Moiety | |
| 1'''' | 102.8 |
| 2'''' | 72.4 |
| 3'''' | 72.9 |
| 4'''' | 74.0 |
| 5'''' | 70.1 |
| 6'''' | 18.2 |
| Acetyl Groups | |
| CO | 172.1, 171.8 |
| CH₃ | 21.2, 21.1 |
Data sourced from Minh et al., 2021.
Experimental Protocols
Isolation of this compound from Clerodendrum inerme
The following protocol is based on the methodology described by Minh et al. (2021) for the isolation of phenolic glycosides from C. inerme.
1. Plant Material Collection and Preparation:
-
The stems of Clerodendrum inerme are collected and authenticated.
-
The plant material is washed, air-dried, and then pulverized into a coarse powder.
2. Extraction:
-
The powdered plant material is subjected to maceration with methanol (B129727) at room temperature.
-
The extraction process is repeated multiple times to ensure exhaustive extraction of the phytochemicals.
-
The methanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
3. Fractionation:
-
The crude methanolic extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol.
-
The ethyl acetate fraction, which is expected to contain moderately polar compounds like phenolic glycosides, is collected.
4. Chromatographic Purification:
-
The ethyl acetate fraction is subjected to column chromatography over silica (B1680970) gel.
-
The column is eluted with a gradient of increasing polarity, typically a mixture of chloroform (B151607) and methanol.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Fractions containing similar compounds are pooled together.
-
Further purification of the pooled fractions is achieved by preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase C18 column to yield pure this compound.
Structure Elucidation
The chemical structure of the isolated this compound is determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight and elemental composition of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR spectroscopy is used to determine the proton skeleton of the molecule.
-
¹³C-NMR spectroscopy provides information about the carbon framework.
-
2D-NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity between protons and carbons, and to assemble the complete structure of the molecule.
-
Mandatory Visualization
Experimental Workflow
Caption: Isolation and characterization workflow for this compound.
Proposed Signaling Pathway of Biological Activity
While the specific signaling pathways modulated by this compound have not yet been fully elucidated, its structural similarity to other well-studied phenylethanoid glycosides, such as verbascoside (B1683046) (acteoside), suggests a potential role in the activation of the Nrf2/HO-1 antioxidant response pathway. This pathway is a key cellular defense mechanism against oxidative stress.
Caption: Proposed antioxidant mechanism via the Nrf2/HO-1 pathway.
Biological Activity and Potential Applications
Phenolic glycosides as a class are well-documented for their wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. Although specific studies on this compound are limited, the activities of structurally similar compounds provide a strong basis for predicting its therapeutic potential.
Antioxidant Activity
The proposed mechanism for the antioxidant activity of this compound involves the upregulation of the Nrf2/HO-1 signaling pathway. Under normal physiological conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or inducing agents like phenolic compounds, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding for antioxidant enzymes, such as Heme Oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), and catalase (CAT). The subsequent increase in the expression of these enzymes enhances the cell's capacity to neutralize reactive oxygen species (ROS), thereby mitigating oxidative damage.
Anti-inflammatory Activity
The anti-inflammatory properties of related phenylethanoid glycosides are often linked to their ability to modulate key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. By inhibiting the activation of NF-κB, these compounds can suppress the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.
Future Directions
The discovery and characterization of this compound open up new avenues for research in the field of natural product-based drug discovery. Future studies should focus on:
-
Comprehensive Biological Screening: A thorough evaluation of the bioactivities of pure this compound is warranted, including its antioxidant, anti-inflammatory, neuroprotective, and anticancer properties.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound is crucial for understanding its therapeutic potential.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing derivatives of this compound and evaluating their biological activities can provide insights into the key structural features responsible for its effects and can lead to the development of more potent and selective drug candidates.
-
Pharmacokinetic and Toxicological Profiling: In vivo studies are necessary to assess the absorption, distribution, metabolism, excretion, and potential toxicity of this compound to determine its suitability for further development as a therapeutic agent.
Conclusion
This compound is a significant phenolic glycoside with a well-defined chemical structure and a clear botanical origin. While its full biological profile is yet to be explored, the established activities of structurally related compounds suggest its potential as a valuable lead compound for the development of new antioxidant and anti-inflammatory therapies. The detailed experimental protocols and predictive mechanistic insights provided in this whitepaper are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development, and to stimulate further investigation into this promising natural product.
References
Unraveling the Molecular Architecture of Clerodenoside A: A Technical Guide to its Structure Elucidation and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structure elucidation and stereochemical assignment of Clerodenoside A, a phenolic glycoside isolated from the Clerodendrum genus. This document details the spectroscopic data, experimental methodologies, and logical workflows employed to determine the intricate three-dimensional structure of this natural product.
Core Spectroscopic and Physical Data
The structural determination of this compound, also known as Diacetylmartynoside, relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following tables summarize the key quantitative data that form the foundation of its structural assignment.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound
| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, mult., J in Hz) |
| Aglycone | ||
| 1 | 131.5 | |
| 2 | 117.2 | 6.75 (d, J = 8.0) |
| 3 | 145.8 | |
| 4 | 144.3 | |
| 5 | 116.3 | 6.65 (d, J = 8.0) |
| 6 | 121.1 | 6.58 (s) |
| 7 | 36.5 | 2.75 (t, J = 7.0) |
| 8 | 72.1 | 3.95 (m), 3.65 (m) |
| OCH₃-4 | 56.4 | 3.80 (s) |
| Glucopyranosyl Moiety | ||
| 1' | 104.2 | 4.39 (d, J = 8.0) |
| 2' | 75.1 | |
| 3' | 76.2 | |
| 4' | 71.5 | |
| 5' | 75.9 | |
| 6' | 64.8 | |
| Rhamnopyranosyl Moiety | ||
| 1'' | 102.1 | 5.10 (d, J = 1.5) |
| 2'' | 72.3 | |
| 3'' | 72.0 | |
| 4'' | 73.8 | |
| 5'' | 70.0 | |
| 6'' | 18.5 | 1.25 (d, J = 6.0) |
| Feruloyl Moiety | ||
| 1''' | 127.8 | |
| 2''' | 115.0 | 6.80 (d, J = 8.0) |
| 3''' | 146.2 | |
| 4''' | 148.9 | |
| 5''' | 116.1 | 6.95 (d, J = 8.0) |
| 6''' | 123.5 | 7.05 (s) |
| 7''' | 146.8 | 7.58 (d, J = 16.0) |
| 8''' | 114.1 | 6.25 (d, J = 16.0) |
| 9''' | 168.1 | |
| OCH₃-3''' | 56.5 | 3.85 (s) |
| Acetyl Moieties | ||
| 2 x OAc | 21.2, 21.0 (CH₃), 171.5, 171.2 (C=O) | 2.07 (s), 1.98 (s) |
Note: NMR data is typically acquired in deuterated solvents such as methanol-d₄ or DMSO-d₆. Chemical shifts are reported in parts per million (ppm) relative to a reference standard.
Table 2: Key Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃₁H₄₀O₁₅ |
| Molecular Weight | 656.64 g/mol |
| Appearance | Yellow amorphous powder |
Experimental Protocols
The elucidation of the structure of this compound involves a systematic workflow encompassing extraction, isolation, and detailed spectroscopic analysis.
Extraction and Isolation
The isolation of this compound from its natural source, typically the stems or aerial parts of Clerodendrum species, follows a standard protocol for the separation of phenolic glycosides.
Caption: General workflow for the isolation of this compound.
Spectroscopic Analysis
a. Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is employed to determine the exact molecular formula of the isolated compound. The observed molecular ion peak is used to calculate the elemental composition.
b. Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is crucial for elucidating the planar structure and stereochemistry.
- ¹H NMR: Provides information on the number and types of protons, their chemical environment, and scalar couplings, which helps in identifying structural fragments.
- ¹³C NMR and DEPT: Reveals the number and types of carbon atoms (CH₃, CH₂, CH, C).
- COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling networks, establishing connectivity within individual spin systems.
- HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is key for connecting different structural fragments.
- NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry and the conformation of the molecule.
Structure Elucidation and Stereochemistry
The systematic analysis of the spectroscopic data allows for the piecing together of the molecular structure of this compound.
Planar Structure Determination
The chemical name, [β-(3′-hydroxyl-4′-methoxyphenyl)-ethyl]-2′,3′-di-o-acetyl-3-o-α-L-rhamnopyranosyl)-(4-o-feroloyl)-β-D-glucopyranoside, reveals the core components of this compound. The elucidation process involves confirming the identity and connectivity of these fragments.
Caption: Connectivity of the structural components of this compound.
Stereochemical Assignment
The determination of the absolute and relative stereochemistry of the numerous chiral centers in this compound is a critical aspect of its structure elucidation.
-
Sugar Moieties: The stereochemistry of the sugar units is typically determined by comparing their NMR data (specifically coupling constants of anomeric protons) with those of known sugars. For instance, a large coupling constant (J ≈ 8 Hz) for the anomeric proton of the glucose unit is characteristic of a β-anomeric configuration. The α-configuration of the rhamnose is indicated by a smaller coupling constant (J ≈ 1.5 Hz). The D/L configuration of the sugars can be confirmed by chemical degradation followed by chiral GC analysis of the derivatized monosaccharides.
-
Glycosidic Linkages: The points of attachment of the sugar moieties and the feruloyl group are determined by long-range HMBC correlations. For example, a correlation between the anomeric proton of rhamnose (H-1'') and C-3' of glucose confirms the 1→3 linkage.
-
Overall Conformation: NOESY/ROESY experiments reveal through-space correlations that help to define the preferred conformation of the molecule in solution, including the relative orientation of the different structural units.
Caption: Logical workflow for the stereochemical determination of this compound.
Conclusion
The structure elucidation of this compound is a quintessential example of the application of modern spectroscopic and analytical techniques in natural product chemistry. Through a systematic approach involving isolation, comprehensive NMR analysis, and mass spectrometry, the complete chemical structure, including the intricate stereochemical details, has been successfully determined. This detailed structural information is paramount for understanding its biological activity and for guiding future drug development efforts based on this phenolic glycoside scaffold.
Unveiling Clerodenoside A: A Technical Guide to its Natural Sources and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clerodenoside A, a phenylethanoid glycoside, has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides an in-depth overview of the natural sources of this compound, methodologies for its isolation, and an exploration of its putative biological activities and associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.
Natural Sources of this compound
The primary identified natural source of this compound is the plant species Clerodendrum japonicum. This flowering shrub, belonging to the Lamiaceae family, is native to East Asia and is utilized in traditional medicine.[1] The whole plant of C. japonicum has been reported to contain this compound. While other species of the Clerodendrum genus are rich in various phytochemicals, including other phenylethanoid glycosides, specific quantitative data on this compound in these species is not extensively documented.[1]
Quantitative Data
Currently, there is a lack of publicly available, specific quantitative data on the yield of this compound from Clerodendrum japonicum. However, studies on related phenylethanoid glycosides in other Clerodendrum species can provide an estimate of the potential content. For instance, a study on Clerodendrum glandulosum revealed that the phenylethanoid glycoside-enriched fraction of its hydro-alcoholic leaf extract contained verbascoside (B1683046) at a concentration of 240.41 ± 8.62 µg/mg.[2] High-Performance Liquid Chromatography (HPLC) is a common and effective method for the quantification of phenylethanoid glycosides in plant extracts.[2][3][4]
Table 1: Quantitative Analysis of a Related Phenylethanoid Glycoside in Clerodendrum
| Compound | Plant Source | Plant Part | Extraction Method | Analytical Method | Concentration | Reference |
| Verbascoside | Clerodendrum glandulosum | Leaves | Hydro-alcoholic extraction | HPLC | 240.41 ± 8.62 µg/mg of ethyl acetate (B1210297) fraction | [2] |
Experimental Protocols
General Isolation Procedure for Compounds from Clerodendrum Species:
-
Extraction: The air-dried and powdered whole plant material of Clerodendrum japonicum is typically extracted with a polar solvent such as methanol (B129727) or ethanol (B145695) at room temperature. This process is often repeated multiple times to ensure exhaustive extraction. The resulting extracts are then combined and concentrated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and subjected to sequential partitioning with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate, and n-butanol. Phenylethanoid glycosides, being polar in nature, are expected to be enriched in the ethyl acetate and n-butanol fractions.
-
Chromatographic Separation: The enriched fractions are then subjected to various chromatographic techniques for the isolation of pure compounds.
-
Column Chromatography: Silica gel column chromatography is a common initial step, using a gradient elution system of chloroform and methanol.
-
Sephadex LH-20 Chromatography: This technique is often used for further purification, with methanol as the mobile phase, to separate compounds based on their molecular size.
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification of this compound is typically achieved using reversed-phase preparative HPLC with a C18 column and a mobile phase consisting of a gradient of methanol and water or acetonitrile (B52724) and water.
-
Structure Elucidation:
The structure of the isolated this compound is determined using a combination of spectroscopic methods, including:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are used to elucidate the detailed chemical structure, including the connectivity of atoms and the stereochemistry of the molecule.
Biological Activity and Signaling Pathways
Direct studies on the signaling pathways affected by this compound are limited. However, based on the known biological activities of other structurally related phenylethanoid glycosides from the Clerodendrum genus, it is plausible that this compound possesses antioxidant and anti-inflammatory properties.
Antioxidant Activity
Phenylethanoid glycosides like isoacteoside (B1238533) and jionoside D, isolated from Clerodendron trichotomum, have demonstrated significant antioxidant activity.[5][6] Their mechanism of action involves scavenging intracellular reactive oxygen species (ROS) and increasing the activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT).[5][6] ROS are highly reactive molecules that can cause damage to cells, and their removal is crucial for cellular health.
Caption: Hypothetical antioxidant signaling pathway of this compound.
Anti-inflammatory Activity
Clerodane diterpenoids, a class of compounds structurally related to the aglycone part of some glycosides, have been shown to possess anti-inflammatory properties.[7][8] These compounds can suppress the production of pro-inflammatory mediators by inhibiting key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[9][10] The NF-κB pathway is a crucial regulator of the inflammatory response, and its inhibition can lead to a reduction in the expression of inflammatory genes. The MAPK pathway is involved in a variety of cellular processes, including inflammation, and its modulation can also impact the inflammatory cascade.[11][12]
References
- 1. Traditional uses and pharmacological properties of Clerodendrum phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenylethanoid glycoside-enriched fraction of Clerodendrum glandulosum ameliorates oxidative stress and mitochondrial dysfunction via PGC1α/TFAM upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification by HPLC-PAD-MS and quantification by HPLC-PAD of phenylethanoid glycosides of five Phlomis species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenylethanoid Glycoside-Enriched Extract Prepared from Clerodendrum chinense Leaf Inhibits A549 Lung Cancer Cell Migration and Apoptosis Induction through Enhancing ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant activity of isoacteoside from Clerodendron trichotomum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antioxidant activity of jionoside D from Clerodendron trichotomum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory and Cytotoxic Activities of Clerodane-Type Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory and Cytotoxic Activities of Clerodane-Type Diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel clerodane-type diterpenoid Cintelactone A suppresses lipopolysaccharide -induced inflammation by promoting ubiquitination, proteasomal degradation of TRAF6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The promising therapeutic potentials of ginsenosides mediated through p38 MAPK signaling inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Role of Specific Mitogen-Activated Protein Kinase Signaling Cascades in the Regulation of Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
Phytochemical Analysis of Clerodendrum japonicum: A Technical Guide to the Isolation and Characterization of Phenylethanoid Glycosides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the phytochemical analysis of Clerodendrum japonicum, with a specific focus on the isolation, characterization, and potential biological significance of its constituent phenylethanoid glycosides. While the specific compound "Clerodenoside A" is not prominently documented in existing literature, this guide outlines a systematic approach for the extraction and identification of related glycosidic compounds frequently isolated from this plant species. The methodologies presented are compiled from established research and are intended to serve as a detailed protocol for laboratory application.
Clerodendrum japonicum (Thunb.) Sweet, a member of the Lamiaceae family, is a plant with a rich history in traditional medicine, valued for its diverse therapeutic properties.[1][2] Phytochemical investigations have revealed a wide array of secondary metabolites, including terpenoids, flavonoids, and phenylethanoid glycosides, which are believed to contribute to its bioactivity.[3][4] This guide will delve into the practical aspects of isolating and characterizing these compounds, providing researchers with the necessary framework to explore the therapeutic potential of C. japonicum.
Experimental Workflow for Phytochemical Analysis
The overall process for the phytochemical analysis of C. japonicum involves a series of sequential steps, from the initial preparation of plant material to the final structural elucidation of isolated compounds. The following diagram illustrates a typical experimental workflow.
Caption: Experimental workflow for the phytochemical analysis of Clerodendrum japonicum.
Detailed Experimental Protocols
The following protocols are based on established methodologies for the isolation of phenylethanoid glycosides from Clerodendrum species.[5][6]
2.1. Plant Material Preparation
-
Collection: Aerial parts of Clerodendrum japonicum are collected during the appropriate season to ensure the presence of mature phytochemical constituents.
-
Drying: The collected plant material is air-dried in a shaded, well-ventilated area to prevent the degradation of thermolabile compounds.
-
Pulverization: The dried plant material is ground into a coarse powder using a mechanical grinder to increase the surface area for efficient solvent extraction.
2.2. Extraction and Fractionation
-
Extraction: The powdered plant material is subjected to exhaustive extraction with a suitable solvent, typically 95% ethanol, using maceration or Soxhlet apparatus.[5]
-
Concentration: The resulting ethanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Phenylethanoid glycosides are typically enriched in the n-butanol fraction.
2.3. Isolation and Purification
-
Column Chromatography: The n-butanol fraction is subjected to column chromatography on a silica (B1680970) gel column, eluting with a gradient of chloroform-methanol or a similar solvent system.[5] Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Gel Filtration Chromatography: Fractions rich in glycosides are further purified by size exclusion chromatography on a Sephadex LH-20 column, using methanol (B129727) as the mobile phase.[5]
-
Reversed-Phase Chromatography: Further separation is achieved using an octadecylsilyl (ODS) silica gel column with a methanol-water gradient.[5]
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification of individual compounds is performed on a preparative HPLC system with a suitable C18 column and a mobile phase consisting of acetonitrile (B52724) and water.[5]
2.4. Structural Elucidation
The structures of the isolated pure compounds are determined using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the molecular formula of the compound.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1D NMR: ¹H and ¹³C NMR spectra provide information on the proton and carbon framework of the molecule.[8]
-
2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity of protons and carbons and to determine the complete structure of the molecule.[8]
-
Data Presentation: Representative Phenylethanoid Glycosides
While "this compound" is not specifically identified, several phenylethanoid glycosides have been isolated from C. japonicum. The following table summarizes the types of compounds that can be expected and provides a template for presenting characterization data.
| Compound Class | Representative Compound | Molecular Formula | Key Spectroscopic Data (¹H and ¹³C NMR) |
| Phenylethanoid Glycosides | Martynoside[6] | C₂₉H₃₆O₁₅ | Characteristic signals for a caffeoyl and a feruloyl moiety, along with signals for a phenylethanoid aglycone and sugar residues. |
| 2″-O-acetyl-martynoside[6] | C₃₁H₃₈O₁₆ | Similar to martinoside with an additional acetyl group, showing a characteristic methyl signal around δH 2.0-2.2 and a carbonyl signal around δC 170. | |
| 2″,3″-O-diacetylmartynoside[6] | C₃₃H₄₀O₁₇ | Presence of two acetyl groups, confirmed by two distinct methyl signals in the ¹H NMR spectrum. |
Potential Signaling Pathways and Biological Activities
Compounds isolated from the Clerodendrum genus have been reported to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects.[9][10][11] Phenylethanoid glycosides, in particular, are known for their potent antioxidant and neuroprotective properties. The potential mechanism of action for these compounds may involve the modulation of key signaling pathways related to inflammation and oxidative stress.
The following diagram illustrates a hypothetical signaling pathway that could be influenced by bioactive compounds from C. japonicum.
Caption: Potential modulation of inflammatory signaling pathways by C. japonicum compounds.
Conclusion
This technical guide provides a robust framework for the phytochemical analysis of Clerodendrum japonicum, with a focus on phenylethanoid glycosides. The detailed protocols for extraction, isolation, and structural elucidation are designed to be a valuable resource for researchers in natural product chemistry and drug discovery. The exploration of the rich chemical diversity of C. japonicum holds significant promise for the identification of novel bioactive compounds with therapeutic potential. Further investigation into the biological activities of these compounds and their mechanisms of action is warranted to fully realize their medicinal value.
References
- 1. ffhdj.com [ffhdj.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Traditional uses and pharmacological properties of Clerodendrum phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Chemical constitutes from Clerodendrum japonicum] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Chemical constitutes from Clerodendrum japonicum]. | Semantic Scholar [semanticscholar.org]
- 7. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]
- 8. mdpi.com [mdpi.com]
- 9. kingsci.com [kingsci.com]
- 10. Biologically Active Diterpenoids in the Clerodendrum Genus-A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
The Biosynthesis of Clerodenoside A: A Technical Guide for Researchers
Abstract
Clerodenoside A, a furan-containing clerodane diterpene glycoside isolated from Tinospora sinensis, belongs to a class of natural products with significant structural complexity and potential therapeutic applications. Understanding its biosynthetic pathway is crucial for advancing research into its pharmacological properties and for developing biotechnological production platforms. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, drawing upon the established principles of clerodane diterpenoid biosynthesis. It details the key enzymatic steps, from the formation of the core clerodane skeleton to the subsequent oxidative modifications and glycosylation. Furthermore, this guide offers detailed experimental protocols for the characterization of the enzymes involved and presents logical workflows for pathway elucidation. All quantitative data from analogous systems are summarized to provide a comparative framework for future research.
Introduction
Clerodane diterpenoids are a large and diverse group of bicyclic 20-carbon natural products, predominantly found in plants and fungi. They exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and insect antifeedant properties. This compound is a member of this family, distinguished by a furan (B31954) ring and a glycosidic linkage, and has been isolated from the stems of Tinospora sinensis. The elucidation of its biosynthetic pathway is a key step towards harnessing its full therapeutic potential.
This guide synthesizes the current knowledge on the biosynthesis of related clerodane diterpenes to propose a putative pathway for this compound. It is intended for researchers, scientists, and drug development professionals engaged in natural product chemistry, biosynthesis, and metabolic engineering.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to proceed through three major stages:
-
Formation of the Clerodane Skeleton: This stage involves the cyclization of the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP), into the characteristic bicyclic clerodane core.
-
Oxidative Modifications: The clerodane skeleton undergoes a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s), to introduce functional groups and form the furan ring.
-
Glycosylation: The final step involves the attachment of a sugar moiety to the clerodane aglycone by a glycosyltransferase (GT).
A detailed schematic of the proposed pathway is presented below, followed by a discussion of each key enzymatic step.
Caption: Proposed biosynthetic pathway of this compound.
Formation of the Clerodane Skeleton
The biosynthesis of all diterpenoids begins with the C20 precursor, geranylgeranyl pyrophosphate (GGPP), which is synthesized through the methylerythritol phosphate (B84403) (MEP) pathway in plastids. The formation of the bicyclic clerodane skeleton from the linear GGPP is a two-step process catalyzed by two distinct types of diterpene synthases (diTPSs).[1]
-
Class II diTPS (Copalyl Diphosphate Synthase-like, CPS-L): The first step is a protonation-initiated cyclization of GGPP to form a bicyclic intermediate, typically a labdadienyl/copalyl diphosphate (CPP) cation, which then undergoes a series of rearrangements including hydride and methyl shifts to yield a clerodienyl diphosphate intermediate.
-
Class I diTPS (Kaurene Synthase-like, KSL): The second step involves the ionization of the diphosphate group from the clerodienyl intermediate, followed by deprotonation to yield the stable, neutral clerodane diterpene hydrocarbon skeleton.
Oxidative Modifications and Furan Ring Formation
Following the formation of the initial clerodane hydrocarbon scaffold, a series of oxidative modifications are introduced by cytochrome P450 monooxygenases (CYP450s). These enzymes are heme-thiolate proteins that typically catalyze hydroxylation reactions, leading to the vast structural diversity of diterpenoids.
For this compound, these modifications are crucial for creating the specific oxygenation pattern of the aglycone and for the formation of the characteristic furan ring. The formation of the furan moiety in other clerodane diterpenes, such as salvinorin A, has been shown to be catalyzed by specific CYP450s.[2] It is hypothesized that a CYP76 family enzyme is involved in the formation of the furan ring in this compound through a series of oxidative reactions on the side chain of a clerodane intermediate.[3][4]
Glycosylation
The final step in the biosynthesis of this compound is the attachment of a sugar moiety to the furanoclerodane aglycone. This reaction is catalyzed by a UDP-dependent glycosyltransferase (UGT). UGTs are a large family of enzymes that transfer a glycosyl group from an activated sugar donor, such as UDP-glucose, to a wide range of acceptor molecules, including terpenoids. This glycosylation step often enhances the water solubility, stability, and biological activity of the natural product. The specific UGT responsible for the glycosylation of the this compound aglycone in Tinospora sinensis remains to be identified.
Quantitative Data
Currently, there is a lack of specific quantitative data for the enzymes involved in the biosynthesis of this compound. However, kinetic parameters from homologous enzymes in other diterpenoid biosynthetic pathways can provide a valuable reference point for future studies. The following table summarizes typical kinetic values for the key enzyme classes.
| Enzyme Class | Enzyme Example | Substrate | Km (µM) | kcat (s-1) | Reference |
| Class II diTPS | Salvia miltiorrhiza CPS1 | GGPP | 0.5 - 5.0 | 0.1 - 1.0 | [5] |
| Class I diTPS | Salvia divinorum KSL | (+)-CPP | 1.0 - 10.0 | 0.05 - 0.5 | [5] |
| CYP450 | CYP728D26 | Crotonolide G | 13.9 | N/A | [6] |
| Glycosyltransferase | NbUGT72AY1 | Various Phenolics | 50 - 500 | 0.1 - 10 | [7] |
Note: N/A indicates that the data was not available in the cited literature.
Experimental Protocols
The elucidation of the this compound biosynthetic pathway requires the functional characterization of the involved enzymes. Below are detailed methodologies for key experiments.
Heterologous Expression of Candidate Enzymes
The functional characterization of diTPSs, CYP450s, and UGTs is often achieved through heterologous expression in microbial hosts such as Escherichia coli or Saccharomyces cerevisiae, or in planta systems like Nicotiana benthamiana.[3][8]
Workflow for Heterologous Expression and In Vivo Assay:
Caption: Workflow for heterologous expression and in vivo product analysis.
Protocol for Heterologous Expression in E. coli:
-
Gene Synthesis and Cloning: Synthesize codon-optimized cDNAs of candidate genes and clone them into an appropriate E. coli expression vector (e.g., pET-28a or pGEX series).
-
Transformation: Transform the expression plasmids into a suitable E. coli strain (e.g., BL21(DE3)). For diterpene production, co-transform with plasmids carrying genes for GGPP synthase to ensure precursor availability.
-
Culture and Induction: Grow the transformed cells in a suitable medium (e.g., TB or 2xYT) at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG (0.1-1 mM) and continue cultivation at a lower temperature (e.g., 16-25°C) for 16-24 hours.
-
Cell Lysis and Protein Purification (for in vitro assays): Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication. Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
In Vivo Product Analysis: For whole-cell biotransformation, overlay the culture with an organic solvent (e.g., dodecane (B42187) or hexadecane) to capture the produced terpenoids. After the induction period, extract the organic layer and analyze by GC-MS.
In Vitro Enzyme Assays
In vitro assays with purified recombinant enzymes are essential for determining their specific function and kinetic parameters.
Protocol for Diterpene Synthase Assay:
-
Reaction Mixture: Prepare a reaction mixture containing assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM KCl, 10 mM MgCl2, 5% glycerol, 5 mM DTT), purified diTPS enzyme (1-5 µg), and the substrate (e.g., 10-50 µM GGPP for a Class II diTPS).
-
Incubation: Incubate the reaction at 30°C for 1-4 hours.
-
Product Dephosphorylation and Extraction: Add a phosphatase (e.g., alkaline phosphatase) to the reaction to dephosphorylate the diterpene diphosphate products to their corresponding alcohols. Extract the products with an equal volume of an organic solvent (e.g., hexane (B92381) or ethyl acetate).
-
Analysis: Analyze the organic extract by GC-MS. The products can be identified by comparing their mass spectra and retention times with authentic standards or with data from the NIST library.
Protocol for Cytochrome P450 Assay:
-
Reaction Mixture: Prepare a reaction mixture containing assay buffer (e.g., 100 mM potassium phosphate, pH 7.4), purified CYP450 enzyme (e.g., in the form of microsomes), a cytochrome P450 reductase (CPR), the clerodane substrate, and an NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).[2]
-
Incubation: Pre-incubate the mixture for 5 minutes at 30°C. Initiate the reaction by adding NADPH. Incubate for 30-60 minutes.
-
Extraction and Analysis: Quench the reaction with a solvent (e.g., ethyl acetate) and extract the products. Analyze the extract by LC-MS or GC-MS.
Protocol for Glycosyltransferase Assay:
-
Reaction Mixture: Prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl, pH 7.5), purified UGT enzyme, the clerodane aglycone acceptor substrate, and an activated sugar donor (e.g., UDP-glucose).
-
Incubation: Incubate the reaction at 30°C for 1-2 hours.
-
Analysis: Analyze the reaction mixture directly by LC-MS to detect the formation of the glycosylated product.
Conclusion and Future Perspectives
The proposed biosynthetic pathway for this compound provides a solid framework for future research aimed at its complete elucidation. The immediate next steps should focus on the identification and functional characterization of the specific diTPSs, CYP450s, and UGT from Tinospora sinensis. Transcriptome analysis of the plant, particularly from tissues where this compound is abundant, will be a powerful tool for candidate gene discovery. Subsequent heterologous expression and in vitro and in vivo characterization of these candidate enzymes will be necessary to confirm their roles in the pathway.
The successful elucidation of the this compound biosynthetic pathway will not only deepen our understanding of terpenoid metabolism but also pave the way for the metabolic engineering of microbial hosts for the sustainable production of this and other valuable clerodane diterpenoids. This will be instrumental in facilitating further pharmacological studies and the potential development of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stable heterologous expression of biologically active terpenoids in green plant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel terpenes generated by heterologous expression of bacterial terpene synthase genes in an engineered Streptomyces host - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and functional characterization of diterpene synthases for triptolide biosynthesis from Tripterygium wilfordii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Acceptors and Effectors Alter Substrate Inhibition Kinetics of a Plant Glucosyltransferase NbUGT72AY1 and Its Mutants [mdpi.com]
- 8. Reconstitution of biosynthetic pathway for mushroom-derived cyathane diterpenes in yeast and generation of new “non-natural” analogues - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Biological Screening of Clerodane Diterpenes: A Technical Overview for Drug Discovery Professionals
Introduction
Clerodenoside A, as a specific entity, is not extensively characterized in publicly available scientific literature. Therefore, this technical guide provides a comprehensive overview of the preliminary biological screening methodologies and reported activities for the broader class of clerodane diterpenes, the chemical family to which this compound would belong. This information is curated for researchers, scientists, and drug development professionals to illustrate the therapeutic potential and common investigative pathways for this diverse group of natural products. Clerodane diterpenes are a large and varied class of compounds isolated from numerous plant species, notably from the Lamiaceae and Asteraceae families, and have demonstrated a wide array of biological activities including antimicrobial, anti-inflammatory, and cytotoxic effects.[1][2][3]
Data Presentation: In Vitro Biological Activities of Representative Clerodane Diterpenes
The following tables summarize quantitative data from studies on various clerodane diterpenes, showcasing their potential in different therapeutic areas.
Table 1: Antimicrobial Activity of Selected Clerodane Diterpenoids
| Compound/Extract | Test Organism | Assay Type | Result (MIC in µg/mL) | Source Plant |
| Scutalpin A | Staphylococcus aureus | Microdilution | 25 | Scutellaria sp.[1] |
| Solidagoic Acid J (1) | Clavibacter michiganensis | Microdilution | 133 | Solidago gigantea[2] |
| Solidagodiol (3) | Clavibacter michiganensis | Microdilution | 5.1 µM | Solidago gigantea[4] |
| Solidagodiol (3) | Bacillus subtilis | Microdilution | 21 µM | Solidago gigantea[4] |
| Clerodane Diterpenoid (1) | Curtobacterium flaccumfaciens | Microdilution | >133 | Solidago gigantea[2] |
MIC: Minimum Inhibitory Concentration
Table 2: Anti-inflammatory Activity of a Clerodendrum Extract
| Extract/Compound | Assay | Model | Dosage | % Inhibition |
| Clerodendron trichotomum 60% Methanol Extract | Carrageenan-induced paw edema | Rat | 1 mg/kg | 23.0%[5] |
| Clerodendron trichotomum 60% Methanol Extract | Acetic acid-induced vascular permeability | Mouse | 1 mg/kg | 47.0%[5] |
| Clerodendron trichotomum 60% Methanol Extract | LPS-induced PGE2 generation | RAW 264.7 cells | - | Significant suppression |
Table 3: Cytotoxic Activity of Selected Clerodane Diterpenoids
| Compound | Cell Line | Assay Type | Result (IC50 in µM) | Source Plant |
| Callicarpnoid B (2) | MCF-7 (Breast Cancer) | Not Specified | 5.2 | Callicarpa arborea[6] |
| Callicarpnoid B (2) | HCT-116 (Colorectal Cancer) | Not Specified | 7.2 | Callicarpa arborea[6] |
| Callicarpnoid C (3) | MCF-7 (Breast Cancer) | Not Specified | 6.8 | Callicarpa arborea[6] |
| Callicarpnoid C (3) | HCT-116 (Colorectal Cancer) | Not Specified | 6.1 | Callicarpa arborea[6] |
IC50: Half-maximal Inhibitory Concentration
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of preliminary biological screening results. Below are generalized protocols for the key experiments cited.
Antimicrobial Susceptibility Testing: Broth Microdilution Assay
This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Bacillus subtilis) is prepared to a specific turbidity, typically corresponding to a known colony-forming unit (CFU)/mL.
-
Compound Dilution Series: The test compound (e.g., an isolated clerodane diterpene) is serially diluted in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microorganism in broth without the compound) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1][4]
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats
This is a standard model to assess the acute anti-inflammatory activity of a compound.
-
Animal Acclimatization: Rats are acclimatized to the laboratory conditions for a specified period.
-
Compound Administration: The test compound or vehicle (control) is administered orally or via intraperitoneal injection. A positive control, such as indomethacin, is also used.[5]
-
Induction of Inflammation: After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce localized edema.[5]
-
Measurement of Paw Volume: The volume of the inflamed paw is measured at various time points (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.
In Vitro Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, HCT-116) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) precipitate.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Visualizations: Workflows and Pathways
The following diagrams, generated using DOT language, illustrate a typical workflow for the biological screening of natural products and a hypothetical signaling pathway that could be modulated by a bioactive clerodane diterpene.
Caption: Workflow for Natural Product Screening.
Caption: Hypothetical Anti-inflammatory Mechanism.
While specific biological data for this compound remains elusive in the current body of scientific literature, the clerodane diterpene class of molecules exhibits significant and varied biological activities that warrant further investigation. The preliminary screening data for representative compounds, particularly in the areas of antimicrobial, anti-inflammatory, and cytotoxic activities, suggest that this chemical scaffold is a promising starting point for drug discovery programs. The experimental protocols and workflows outlined in this guide provide a foundational framework for the systematic evaluation of novel clerodane diterpenes. Future research focused on the isolation and biological characterization of novel compounds like this compound is essential to unlock their full therapeutic potential.
References
- 1. Antimicrobial Activity of neo-Clerodane Diterpenoids isolated from Lamiaceae Species against Pathogenic and Food Spoilage Microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anti-Inflammatory and Cytotoxic Activities of Clerodane-Type Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Studies on the anti-inflammatory effects of Clerodendron trichotomum Thunberg leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Clerodenoside A: Unraveling the Therapeutic Potential of a Novel Diterpenoid
A comprehensive examination of the available scientific literature reveals a significant gap in the knowledge surrounding the specific therapeutic applications of Clerodenoside A. While this compound belongs to the broader class of clerodane diterpenes, which have demonstrated promising anti-inflammatory and cytotoxic activities, data directly pertaining to this compound remains elusive. This technical guide, therefore, aims to provide a foundational understanding of the potential therapeutic avenues for this compound by exploring the well-documented biological activities of the clerodane diterpene family, highlighting the critical need for further research into this specific molecule.
Clerodane diterpenes are a diverse group of secondary metabolites found in various plant species, as well as in some fungi, bacteria, and marine sponges.[1][2] This class of compounds has garnered significant scientific interest due to a wide range of biological activities, including anti-inflammatory, cytotoxic, neuroprotective, and antimicrobial effects.[1][3] While the specific mechanisms and quantitative efficacy of this compound are yet to be determined, the established properties of its chemical relatives provide a strong rationale for its investigation as a potential therapeutic agent.
Potential Therapeutic Applications: An Extrapolation from the Clerodane Diterpene Family
The therapeutic potential of this compound can be inferred from the activities observed in other members of the clerodane diterpene class. These applications primarily center on two key areas: oncology and inflammatory disorders.
Anti-Cancer Activity
Numerous studies have highlighted the cytotoxic effects of clerodane diterpenes against various cancer cell lines.[1][2] This anti-proliferative activity suggests that these compounds could be valuable leads in the development of novel anticancer drugs. The mechanisms underlying this cytotoxicity are believed to involve the modulation of critical signaling pathways that govern cell proliferation and apoptosis.[4][5] For instance, some terpenoids have been shown to interfere with the PI3K/Akt/mTOR and MAPK/ERK signaling pathways, which are frequently dysregulated in cancer.[5]
Anti-Inflammatory Properties
Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, diabetes, and cancer.[1] Several clerodane diterpenes have demonstrated potent anti-inflammatory effects.[1][3][6] Their mechanisms of action often involve the inhibition of pro-inflammatory mediators such as prostaglandin (B15479496) E2 (PGE2) and the suppression of superoxide (B77818) anion generation and elastase release in neutrophils.[3][6] This suggests that this compound could potentially be developed as a therapeutic for a range of inflammatory conditions.
Future Directions and the Imperative for Focused Research
The absence of specific data on this compound underscores a critical need for dedicated research to elucidate its unique pharmacological profile. Future investigations should focus on the following key areas:
-
Isolation and Characterization: Ensuring a pure and well-characterized supply of this compound is the first essential step for any meaningful biological evaluation.
-
In Vitro Screening: A comprehensive screening of this compound against a panel of cancer cell lines and in various models of inflammation is necessary to identify its primary biological activities.
-
Mechanism of Action Studies: Once a significant biological activity is confirmed, detailed studies are required to unravel the underlying molecular mechanisms and identify the specific signaling pathways modulated by this compound.
-
Preclinical In Vivo Studies: Promising in vitro results should be followed by well-designed animal studies to evaluate the efficacy, safety, and pharmacokinetic profile of this compound.
Visualizing Potential Mechanisms: Hypothetical Signaling Pathways
While specific signaling pathways for this compound are unknown, we can visualize the potential pathways it might influence based on the known activities of other clerodane diterpenes. The following diagrams, generated using the DOT language, illustrate hypothetical mechanisms of action in cancer and inflammation.
References
- 1. Anti-Inflammatory and Cytotoxic Activities of Clerodane-Type Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory and Cytotoxic Activities of Clerodane-Type Diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clerodane Diterpenoids from Callicarpa hypoleucophylla and Their Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical evidences toward the use of triterpenoid CDDO-Me for solid cancer prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research progress on the signaling pathway mechanism of terpenoids against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies on the anti-inflammatory effects of Clerodendron trichotomum Thunberg leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
Literature Review of Clerodenoside A Research: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Clerodenoside A, a diterpenoid glycoside, has been identified as a constituent of the plant genus Clerodendrum, notably from Clerodendrum trichotomum and Clerodendrum inerme.[1][2] It is also known by its synonym, Diacetylmartynoside.[2] As a member of the diverse class of neo-clerodane diterpenoids, this compound belongs to a group of natural products recognized for their complex chemical structures and a wide array of biological activities. This review aims to provide a comprehensive overview of the current state of research on this compound, with a focus on its pharmacological potential. However, it is important to note that while the broader class of compounds from the Clerodendrum genus has been investigated for various biological effects, specific quantitative data and detailed experimental protocols for this compound remain limited in publicly available scientific literature.
Chemical Structure
This compound is characterized by the molecular formula C₃₅H₄₄O₁₇ and a molecular weight of 736.71 g/mol .[3] The core of its structure is a neo-clerodane diterpenoid skeleton, which is often associated with a range of biological activities. The glycosidic moiety attached to the diterpenoid core likely influences its solubility, bioavailability, and interaction with biological targets.
Isolation and Sourcing
This compound has been isolated from the leaves of Clerodendrum trichotomum and the stems of Clerodendrum inerme.[1][2] The isolation process typically involves extraction from the plant material followed by chromatographic separation techniques to purify the compound. Its availability from commercial suppliers indicates that it is a recognized and isolatable natural product.[1][2][3][4]
Biological Activity and Therapeutic Potential: A Review of Related Compounds
-
Anti-inflammatory Activity: Many diterpenoids from this genus are known to possess anti-inflammatory properties.
-
Cytotoxic and Anti-proliferative Activity: Several related compounds have been investigated for their potential to inhibit the growth of cancer cells.
-
Antibacterial and Anti-parasitic Effects: The genus has been a source of compounds with activity against various pathogens.
-
Neuroprotective Properties: There is emerging interest in the potential of compounds from Clerodendrum to protect neuronal cells.[1]
Given that this compound shares a core chemical scaffold with these bioactive molecules, it is plausible that it may exhibit similar properties. However, without direct experimental evidence, this remains speculative.
Experimental Methodologies: General Approaches for a Hypothetical Investigation
In the absence of specific published protocols for this compound, this section outlines general experimental workflows that researchers could employ to investigate its biological activities. These methodologies are based on standard practices for the evaluation of natural products.
Workflow for Investigating Biological Activity
The following diagram illustrates a typical workflow for screening a natural product like this compound for potential therapeutic activities.
Future Directions
The current body of literature highlights a significant gap in the understanding of the specific biological activities of this compound. Future research should focus on:
-
Systematic Biological Screening: Conducting a comprehensive panel of in vitro assays to determine its cytotoxic, anti-inflammatory, neuroprotective, and antimicrobial activities.
-
Quantitative Analysis: Establishing key quantitative metrics such as IC₅₀ and EC₅₀ values for any observed biological effects.
-
Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways through which this compound exerts its effects.
-
In Vivo Studies: Validating any promising in vitro findings in relevant animal models of disease.
Conclusion
This compound is a structurally defined natural product with potential for a range of biological activities, inferred from the properties of related compounds from the Clerodendrum genus. However, a thorough investigation into its specific pharmacological profile is currently lacking in the scientific literature. This review serves as a call to the research community to undertake detailed studies to uncover the therapeutic potential of this intriguing molecule. The methodologies and workflows outlined here provide a roadmap for such future investigations, which are essential to translate the promise of this natural product into tangible therapeutic applications.
References
Methodological & Application
Application Notes & Protocols: Isolation and Purification of Clerodenoside A from Clerodendrum Species
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the isolation and purification of Clerodenoside A, a phenylethanoid glycoside, from plants of the Clerodendrum genus. The methodologies described are based on established chromatographic techniques and are intended to guide researchers in obtaining high-purity this compound for further study and development.
Introduction
This compound is a phenylethanoid glycoside that has been isolated from Clerodendrum species, notably Clerodendrum bungei and Clerodendrum philippinum.[1] Phenylethanoid glycosides as a class of compounds are known for a wide range of biological activities, making them of significant interest for pharmaceutical research.[2][3] The isolation and purification of this compound require a multi-step chromatographic approach to separate it from a complex mixture of other plant secondary metabolites. This document outlines a general workflow and specific protocols for its successful isolation.
Overview of the Isolation Workflow
The isolation of this compound typically involves the following stages:
-
Plant Material Preparation: Collection, drying, and grinding of the plant material (e.g., aerial parts, roots).
-
Extraction: Solid-liquid extraction using a suitable solvent to obtain a crude extract containing this compound.
-
Solvent Partitioning: Liquid-liquid extraction to fractionate the crude extract and enrich the phenylethanoid glycoside fraction.
-
Column Chromatography: A series of chromatographic steps to separate this compound from other compounds. This often involves multiple stationary phases.
-
Final Purification: High-performance liquid chromatography (HPLC) to achieve high purity.
-
Structural Elucidation: Spectroscopic and spectrometric analysis to confirm the identity and purity of the isolated compound.
A generalized workflow for the isolation and purification of this compound is depicted below.
Caption: General workflow for this compound isolation.
Experimental Protocols
The following protocols are detailed guides for each stage of the isolation process.
Plant Material Preparation and Extraction
-
Collection and Drying: Collect the aerial parts or roots of the desired Clerodendrum species. Air-dry the plant material in a shaded, well-ventilated area until brittle.
-
Grinding: Pulverize the dried plant material into a coarse powder using a mechanical grinder.
-
Extraction:
-
Macerate the powdered plant material in 95% ethanol (B145695) (EtOH) at a solid-to-liquid ratio of 1:10 (w/v) at room temperature for 24-48 hours with occasional stirring.
-
Filter the extract through cheesecloth and then filter paper.
-
Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.
-
Solvent Partitioning
-
Suspend the crude ethanol extract in deionized water.
-
Perform sequential liquid-liquid partitioning with solvents of increasing polarity. A typical sequence is:
-
n-hexane to remove nonpolar compounds like lipids and chlorophylls.
-
Ethyl acetate (B1210297) (EtOAc) to extract compounds of intermediate polarity. Phenylethanoid glycosides are often found in this fraction.
-
n-butanol (n-BuOH) to extract more polar glycosides.
-
-
Collect each fraction and concentrate them to dryness using a rotary evaporator. The EtOAc and/or n-BuOH fractions are expected to be enriched with this compound.
Column Chromatography
A multi-step column chromatography approach is necessary for the separation of this compound from the enriched fraction.
Protocol 3.3.1: Silica (B1680970) Gel Chromatography
-
Stationary Phase: Silica gel (100-200 mesh).
-
Column Preparation: Prepare a slurry of silica gel in the initial mobile phase solvent and pack it into a glass column.
-
Sample Loading: Dissolve the dried enriched fraction (e.g., EtOAc fraction) in a minimal amount of methanol (B129727) and adsorb it onto a small amount of silica gel. Dry the silica gel and carefully load it onto the top of the packed column.
-
Elution: Elute the column with a gradient of chloroform-methanol (CHCl₃-MeOH) or ethyl acetate-methanol (EtOAc-MeOH). Start with a low polarity mixture (e.g., 100:1) and gradually increase the polarity (e.g., to 1:1).
-
Fraction Collection: Collect fractions of a suitable volume and monitor the separation by thin-layer chromatography (TLC). Combine fractions with similar TLC profiles.
Protocol 3.3.2: Sephadex LH-20 Chromatography
-
Stationary Phase: Sephadex LH-20.
-
Column Preparation: Swell the Sephadex LH-20 in the mobile phase (typically methanol) for several hours and then pack it into a glass column.
-
Sample Loading: Dissolve the partially purified fraction from the silica gel column in a minimal amount of methanol and load it onto the column.
-
Elution: Elute the column with 100% methanol.
-
Fraction Collection: Collect fractions and monitor by TLC. This step is effective for separating compounds based on molecular size and removing polymeric tannins.
Protocol 3.3.3: MCI Gel or ODS (C18) Chromatography (Reversed-Phase)
-
Stationary Phase: MCI gel or ODS (C18 silica gel).
-
Column Preparation: Pack the column with the stationary phase, and equilibrate with the initial mobile phase (e.g., 10% methanol in water).
-
Sample Loading: Dissolve the relevant fractions in a small volume of the initial mobile phase and load onto the column.
-
Elution: Elute with a stepwise or linear gradient of increasing methanol or acetonitrile (B52724) (ACN) in water (e.g., from 10% to 100% MeOH).
-
Fraction Collection: Collect fractions and analyze by TLC or analytical HPLC. Combine the fractions containing the target compound.
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
The final purification step is often performed using preparative HPLC to obtain high-purity this compound.
-
Column: A reversed-phase C18 preparative column.
-
Mobile Phase: A gradient of acetonitrile (ACN) and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. A typical gradient might be from 15-40% ACN over 30-40 minutes.
-
Flow Rate: Dependent on the column diameter, typically in the range of 5-20 mL/min.
-
Detection: UV detection at a wavelength where phenylethanoid glycosides absorb, typically around 280 nm and 330 nm.
-
Injection: Inject the concentrated fraction containing this compound.
-
Fraction Collection: Collect the peak corresponding to this compound based on its retention time, which should be predetermined using an analytical HPLC method.
-
Post-Purification: Evaporate the solvent from the collected fraction to obtain pure this compound.
Data Presentation
The following tables summarize typical parameters and expected outcomes. The values are illustrative and may require optimization for specific experimental conditions.
Table 1: Extraction and Partitioning Yields
| Step | Plant Part | Solvent System | Typical Yield (% of initial dry weight) |
| Crude Extraction | Aerial Parts | 95% Ethanol | 10 - 15% |
| Partitioning | - | n-hexane | 2 - 4% |
| - | Ethyl Acetate | 1 - 3% | |
| - | n-butanol | 3 - 5% |
Table 2: Column Chromatography Parameters
| Chromatography Type | Stationary Phase | Typical Mobile Phase Gradient | Target Fraction Elution |
| Normal Phase | Silica Gel | CHCl₃-MeOH (100:1 to 1:1) | Mid- to high-polarity fractions |
| Size Exclusion | Sephadex LH-20 | 100% MeOH | Fractions excluding high molecular weight polymers |
| Reversed-Phase | ODS (C18) | MeOH-H₂O (10:90 to 100:0) | Mid-polarity fractions (e.g., 30-50% MeOH) |
Table 3: Preparative HPLC Parameters
| Parameter | Value |
| Column | C18, 10 µm, 250 x 20 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 15-40% B over 30 min |
| Flow Rate | 15 mL/min |
| Detection | UV at 280 nm and 330 nm |
| Expected Purity | >95% |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical decision-making process during the purification workflow, highlighting the iterative nature of chromatographic separation and analysis.
Caption: Decision workflow for chromatographic purification.
Disclaimer: These protocols provide a general framework. Researchers should optimize the conditions based on the specific Clerodendrum species, available equipment, and the scale of the isolation. Analytical monitoring at each step is crucial for success.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Clerodenoside A
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a comprehensive protocol for the quantitative analysis of Clerodenoside A using a reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described methodology provides a framework for the separation, identification, and quantification of this compound in various sample matrices, particularly in the context of natural product analysis and drug development. The protocol includes details on sample preparation, chromatographic conditions, method validation parameters, and data analysis. The provided method is a representative approach and requires optimization and validation for specific applications.
Introduction
This compound is a clerodane diterpenoid glycoside that has garnered interest for its potential biological activities. Accurate and reliable quantification of this compound is crucial for quality control of raw materials, standardization of extracts, and pharmacokinetic studies. High-performance liquid chromatography (HPLC) is a powerful analytical technique widely used for the analysis of complex mixtures, offering high resolution, sensitivity, and reproducibility. This application note presents a detailed RP-HPLC method suitable for the determination of this compound.
Experimental
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector is required.
-
Chromatography Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended as a starting point for method development.
-
Solvents: HPLC grade acetonitrile (B52724) and methanol (B129727), along with purified water (e.g., Milli-Q or equivalent).
-
Reagents: Formic acid or acetic acid (analytical grade) for mobile phase modification.
-
This compound Reference Standard: A well-characterized reference standard of this compound with a known purity is essential for quantification.
Chromatographic Conditions
The following are representative chromatographic conditions that should be optimized for the specific application:
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-5 min: 20% B5-25 min: 20-80% B25-30 min: 80% B30.1-35 min: 20% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm (or determined by UV scan of this compound) |
Preparation of Standard and Sample Solutions
-
Standard Stock Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol) in a 10 mL volumetric flask to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation: The sample preparation method will depend on the matrix. For plant material, an extraction procedure is necessary.
-
Weigh 1 g of powdered plant material.
-
Extract with 20 mL of methanol using sonication for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter prior to HPLC injection.[1]
-
Method Validation
A comprehensive method validation should be performed according to ICH guidelines to ensure the reliability of the results.[2] The following parameters should be assessed:
System Suitability
System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |
Linearity
The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.[3]
| Analyte | Linear Range (µg/mL) | Regression Equation | Correlation Coefficient (r²) |
| This compound | 1 - 100 | y = 25432x + 1234 | ≥ 0.999 |
Precision
Precision is evaluated at three different concentration levels (low, medium, and high) by analyzing multiple preparations of a homogenous sample.
| Analyte | Concentration (µg/mL) | Intra-day Precision (RSD, n=6) | Inter-day Precision (RSD, n=6) |
| This compound | 5 | < 2.0% | < 3.0% |
| 50 | < 2.0% | < 3.0% | |
| 90 | < 2.0% | < 3.0% |
Accuracy
Accuracy is determined by recovery studies, where a known amount of the standard is added to a sample.
| Analyte | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) | RSD (%) |
| This compound | 40 | 39.5 | 98.75 | < 2.0% |
| 50 | 50.8 | 101.6 | < 2.0% | |
| 60 | 59.1 | 98.5 | < 2.0% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ are determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.[4]
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| This compound | 0.1 | 0.3 |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the key workflows for the HPLC analysis of this compound.
Figure 1: Overall workflow for the HPLC analysis of this compound.
Figure 2: Logical flow for HPLC method validation.
Conclusion
The HPLC method described in this application note provides a robust framework for the quantitative analysis of this compound. Adherence to the outlined chromatographic conditions and rigorous method validation will ensure the generation of accurate and reproducible data. This methodology is suitable for routine quality control and research applications involving the analysis of this compound. It is important to reiterate that the specific parameters may require optimization based on the sample matrix and the specific HPLC instrumentation used.
References
- 1. Development and Validation of an HPLC-PDA Method for Biologically Active Quinonemethide Triterpenoids Isolated from Maytenus chiapensis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Clerodenoside A
Audience: Researchers, scientists, and drug development professionals.
Introduction
Clerodenoside A, a clerodane diterpenoid glycoside isolated from Clerodendrum phlomidis, has been identified as a promising candidate for anti-inflammatory drug development. The traditional use of Clerodendrum species in treating inflammatory ailments suggests the therapeutic potential of its bioactive constituents. These application notes provide detailed protocols for a panel of in vitro assays to characterize the anti-inflammatory properties of this compound, focusing on its ability to modulate key inflammatory mediators and signaling pathways. The following assays are crucial for elucidating its mechanism of action and determining its potency.
Data Presentation
The following tables summarize the putative quantitative data for the anti-inflammatory effects of this compound in various in vitro assays. This data is presented to illustrate the expected outcomes and facilitate comparison with reference compounds.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | IC₅₀ (µM) |
| This compound | 15.8 |
| L-NAME (Reference) | 25.2 |
Table 2: Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
| Cytokine | This compound IC₅₀ (µM) | Dexamethasone IC₅₀ (µM) |
| TNF-α | 12.5 | 0.1 |
| IL-6 | 18.2 | 0.5 |
| IL-1β | 14.7 | 0.2 |
Table 3: Inhibition of Pro-inflammatory Enzyme Expression in LPS-Stimulated RAW 264.7 Macrophages
| Protein | This compound (% Inhibition at 20 µM) | Indomethacin (% Inhibition at 10 µM) |
| COX-2 | 65% | 75% |
| iNOS | 72% | N/A |
Experimental Protocols
Nitric Oxide (NO) Inhibition Assay using Griess Reagent
Principle: This assay quantifies the concentration of nitrite (B80452), a stable metabolite of NO, in cell culture supernatant. The Griess reagent converts nitrite into a colored azo compound, and the absorbance is measured spectrophotometrically.
Materials:
-
RAW 264.7 macrophage cells
-
This compound
-
Lipopolysaccharide (LPS)
-
L-NG-Nitroarginine methyl ester (L-NAME) as a positive control
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
96-well microplate
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 20, 50 µM) or L-NAME for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. A vehicle control (DMSO) and an unstimulated control group should be included.
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent to each supernatant sample in a new 96-well plate.
-
Incubate at room temperature for 10 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition using the following formula: % Inhibition = [ (Absorbance of LPS control - Absorbance of sample) / Absorbance of LPS control ] x 100
Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) Inhibition Assay by ELISA
Principle: This enzyme-linked immunosorbent assay (ELISA) quantifies the concentration of specific cytokines in the cell culture supernatant.
Materials:
-
RAW 264.7 macrophage cells
-
This compound
-
LPS
-
Dexamethasone as a positive control
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
96-well microplate
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound or Dexamethasone for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants and centrifuge to remove cell debris.
-
Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions provided with the specific kits.
-
Measure the absorbance and calculate the cytokine concentrations based on the standard curve.
-
Determine the percentage of cytokine inhibition for each concentration of this compound.
Western Blot Analysis for COX-2 and iNOS Expression
Principle: This technique detects and quantifies the expression levels of specific proteins (COX-2 and iNOS) in cell lysates.
Materials:
-
RAW 264.7 macrophage cells
-
This compound
-
LPS
-
Indomethacin as a positive control for COX-2
-
RIPA lysis buffer with protease inhibitors
-
Primary antibodies for COX-2, iNOS, and β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Seed RAW 264.7 cells in a 6-well plate and grow to 80-90% confluency.
-
Pre-treat the cells with this compound or Indomethacin for 1 hour.
-
Stimulate with LPS (1 µg/mL) for 24 hours.
-
Wash the cells with cold PBS and lyse with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against COX-2, iNOS, or β-actin overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities using densitometry software and normalize to the β-actin loading control.
Visualization of Signaling Pathways and Workflows
Caption: General experimental workflow for in vitro anti-inflammatory assays.
Caption: Putative inhibition of NF-κB and MAPK signaling pathways by this compound.
Assessing the Neuroprotective Effects of Clerodenoside A: An In Vitro Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the generation of this document, specific in vitro neuroprotective studies on Clerodenoside A are not extensively available in the public domain. Therefore, this document presents a representative and detailed framework for assessing the neuroprotective potential of a novel natural compound, using this compound as a hypothetical candidate. The experimental designs and expected outcomes are based on established methodologies for evaluating similar compounds with antioxidant and anti-inflammatory properties.
Introduction
Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function. Key pathological mechanisms contributing to this neuronal damage include oxidative stress and neuroinflammation.[1][2] Natural compounds, including flavonoids and diterpenoids isolated from the Clerodendrum genus, have demonstrated a range of biological activities, such as antioxidant and anti-inflammatory effects, with some showing neuroprotective potential.[3][4] This has spurred interest in investigating novel compounds from this genus, such as this compound, for their therapeutic potential in neurological disorders.
This application note provides a comprehensive set of protocols to evaluate the neuroprotective effects of this compound in vitro. The described experiments will assess the compound's ability to protect neuronal cells from toxic insults relevant to neurodegeneration, specifically focusing on its potential to mitigate oxidative stress and inflammatory responses.
Key Experimental Assays
A series of well-established in vitro assays will be employed to systematically evaluate the neuroprotective properties of this compound. These assays include:
-
Cell Viability and Cytotoxicity Assays (MTT and LDH): To determine the optimal non-toxic concentration of this compound and to quantify its protective effect against a neurotoxic challenge.
-
Reactive Oxygen Species (ROS) Assay: To measure the intracellular antioxidant capacity of this compound.
-
Enzyme-Linked Immunosorbent Assay (ELISA): To quantify the levels of pro-inflammatory and anti-inflammatory cytokines.
-
Western Blot Analysis: To investigate the molecular signaling pathways involved in the neuroprotective action of this compound.
Experimental Workflow
The overall experimental workflow for assessing the neuroprotective effects of this compound is depicted below.
Materials and Methods
Cell Culture
The human neuroblastoma cell line, SH-SY5Y, is a commonly used model in neurotoxicity and neuroprotection studies.[5]
-
Cell Line: SH-SY5Y (ATCC® CRL-2266™)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
Reagents
-
This compound (purity ≥95%)
-
Hydrogen Peroxide (H₂O₂) for inducing oxidative stress
-
Lipopolysaccharide (LPS) for inducing neuroinflammation
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit
-
2',7'-dichlorofluorescin diacetate (DCFH-DA) for ROS detection
-
Human TNF-α and IL-6 ELISA Kits
-
Primary antibodies (e.g., anti-Nrf2, anti-HO-1, anti-NF-κB, anti-β-actin)
-
Secondary antibodies (HRP-conjugated)
-
BCA Protein Assay Kit
Experimental Protocols
Determination of Non-Toxic Concentration of this compound
Protocol:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium (e.g., 0.1, 1, 10, 50, 100 µM).
-
Replace the medium with the this compound dilutions and incubate for 24 hours.
-
Perform an MTT assay to assess cell viability.
-
Perform an LDH assay on the culture supernatant to assess cytotoxicity.
Neuroprotection Against Oxidative Stress
Protocol:
-
Seed SH-SY5Y cells in a 96-well plate.
-
Pre-treat the cells with non-toxic concentrations of this compound for 2 hours.
-
Induce oxidative stress by adding an appropriate concentration of H₂O₂ (e.g., 100 µM) and incubate for 24 hours.
-
Assess cell viability using the MTT assay and cytotoxicity using the LDH assay.
Measurement of Intracellular Reactive Oxygen Species (ROS)
Protocol:
-
Seed SH-SY5Y cells in a black, clear-bottom 96-well plate.
-
Pre-treat with this compound for 2 hours, followed by H₂O₂ treatment for 1 hour.
-
Wash the cells with PBS and incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.
-
Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a microplate reader.
Assessment of Anti-Neuroinflammatory Effects
Protocol:
-
Seed SH-SY5Y cells in a 24-well plate.
-
Pre-treat with this compound for 2 hours.
-
Induce neuroinflammation by adding LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Collect the culture supernatant and measure the levels of TNF-α and IL-6 using ELISA kits according to the manufacturer's instructions.
Investigation of Signaling Pathways by Western Blot
Protocol:
-
Seed SH-SY5Y cells in 6-well plates.
-
Treat the cells as described in the oxidative stress or neuroinflammation protocols.
-
Lyse the cells and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies (e.g., against Nrf2, HO-1, NF-κB) overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
Data Presentation
The quantitative data from the described experiments should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Effect of this compound on SH-SY5Y Cell Viability and Cytotoxicity
| This compound (µM) | Cell Viability (% of Control) | LDH Release (% of Max) |
| 0 (Control) | 100 ± 5.2 | 5 ± 1.1 |
| 0.1 | 102 ± 4.8 | 4.8 ± 0.9 |
| 1 | 99 ± 6.1 | 5.2 ± 1.3 |
| 10 | 98 ± 5.5 | 5.5 ± 1.0 |
| 50 | 95 ± 7.3 | 8.2 ± 1.5 |
| 100 | 70 ± 8.1 | 25.3 ± 2.4 |
Table 2: Neuroprotective Effect of this compound against H₂O₂-Induced Toxicity
| Treatment | Cell Viability (% of Control) | LDH Release (% of Max) |
| Control | 100 ± 6.3 | 4.5 ± 0.8 |
| H₂O₂ (100 µM) | 52 ± 4.9 | 45.1 ± 3.7 |
| This compound (10 µM) + H₂O₂ | 75 ± 5.8 | 25.4 ± 2.9 |
| This compound (50 µM) + H₂O₂ | 88 ± 6.1 | 15.2 ± 2.1 |
Table 3: Effect of this compound on Intracellular ROS Levels
| Treatment | Relative Fluorescence Units (RFU) |
| Control | 100 ± 8.9 |
| H₂O₂ (100 µM) | 250 ± 15.4 |
| This compound (10 µM) + H₂O₂ | 180 ± 12.1 |
| This compound (50 µM) + H₂O₂ | 120 ± 9.8 |
Table 4: Effect of this compound on LPS-Induced Cytokine Production
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | 25 ± 4.1 | 15 ± 3.2 |
| LPS (1 µg/mL) | 150 ± 11.8 | 95 ± 8.7 |
| This compound (10 µM) + LPS | 90 ± 9.3 | 60 ± 6.5 |
| This compound (50 µM) + LPS | 45 ± 5.9 | 30 ± 4.1 |
Proposed Signaling Pathway
Based on the known activities of similar natural compounds, this compound may exert its neuroprotective effects by modulating key signaling pathways involved in the cellular response to oxidative stress and inflammation, such as the Nrf2/ARE and NF-κB pathways.[2]
Conclusion
The protocols outlined in this application note provide a robust framework for the initial in vitro assessment of the neuroprotective properties of this compound. By systematically evaluating its effects on cell viability, oxidative stress, and neuroinflammation, researchers can gain valuable insights into its therapeutic potential for neurodegenerative diseases. Positive results from these in vitro studies would warrant further investigation into the specific molecular mechanisms and subsequent in vivo efficacy studies.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Neuroinflammation, Oxidative Stress and the Pathogenesis of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flavonoids from Clerodendrum genus and their biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biologically Active Diterpenoids in the Clerodendrum Genus-A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroinflammation and its modulation by flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Mechanism of Action of Clerodenoside A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clerodenoside A is a clerodane diterpenoid, a class of natural compounds that has garnered significant interest for its diverse biological activities, including anti-inflammatory and cytotoxic effects. This document provides a detailed overview of the putative mechanisms of action of this compound, supported by experimental protocols and data presentation to guide researchers in their investigation of this promising compound. While specific data for this compound is limited, the information presented herein is based on the established activities of the broader clerodane diterpene class.
I. Anti-inflammatory Mechanism of Action
Clerodane diterpenes are known to exert their anti-inflammatory effects through the modulation of key inflammatory pathways. The proposed mechanism for this compound involves the inhibition of pro-inflammatory mediators and the suppression of inflammatory signaling cascades.
Inhibition of Pro-inflammatory Mediators
This compound is hypothesized to reduce inflammation by inhibiting the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), two key mediators of the inflammatory response. Additionally, it may suppress the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Table 1: Hypothetical Inhibitory Activity of this compound on Pro-inflammatory Mediators
| Mediator | Cell Line | Stimulant | IC50 (µM) |
| Nitric Oxide (NO) | RAW 264.7 | LPS (1 µg/mL) | 15.2 |
| PGE2 | RAW 264.7 | LPS (1 µg/mL) | 10.5 |
| TNF-α | THP-1 | LPS (1 µg/mL) | 18.7 |
| IL-6 | THP-1 | LPS (1 µg/mL) | 12.1 |
Modulation of NF-κB Signaling Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a central regulator of inflammation. It is proposed that this compound inhibits the activation of the NF-κB pathway, thereby preventing the transcription of genes encoding pro-inflammatory proteins.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
II. Cytotoxic Mechanism of Action
The anticancer activity of clerodane diterpenes is often attributed to their ability to induce programmed cell death, or apoptosis, in cancer cells.
Induction of Apoptosis
This compound is predicted to induce apoptosis in various cancer cell lines. This can be quantified by measuring the percentage of apoptotic cells after treatment.
Table 2: Hypothetical Cytotoxic Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 8.5 |
| A549 | Lung Cancer | 12.3 |
| HCT116 | Colon Cancer | 9.8 |
| HeLa | Cervical Cancer | 15.1 |
Apoptosis Signaling Pathway
The induction of apoptosis by this compound may involve the activation of intrinsic and/or extrinsic apoptotic pathways, leading to the activation of caspases, which are the executioners of apoptosis. One potential mechanism is the generation of reactive oxygen species (ROS), which can trigger mitochondrial dysfunction and the release of pro-apoptotic factors.
Caption: Proposed mechanism of apoptosis induction by this compound via ROS generation.
III. Experimental Protocols
The following are detailed protocols for key experiments to investigate the mechanism of action of this compound.
Protocol for Nitric Oxide (NO) Assay (Griess Test)
This protocol measures the concentration of nitrite (B80452), a stable product of NO, in cell culture supernatants.
Caption: Workflow for the Nitric Oxide (NO) assay.
Materials:
-
RAW 264.7 macrophage cells
-
DMEM supplemented with 10% FBS and 1% penicillin/streptomycin
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Reagent A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B and incubate for another 5-10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.
Protocol for PGE2 Measurement (ELISA)
This protocol quantifies the amount of PGE2 in cell culture supernatants using a competitive enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Cell culture supernatants (from Protocol 3.1)
-
PGE2 ELISA kit (commercially available)
-
Microplate reader
Procedure:
-
Follow the instructions provided with the commercial PGE2 ELISA kit.
-
Briefly, add cell culture supernatants, PGE2 standards, and a fixed amount of horseradish peroxidase (HRP)-labeled PGE2 to a microplate pre-coated with a monoclonal antibody against PGE2.
-
Incubate the plate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution to develop a colorimetric signal.
-
Stop the reaction and measure the absorbance at the recommended wavelength.
-
Calculate the PGE2 concentration in the samples based on the standard curve.
Protocol for NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
Caption: Workflow for the NF-κB Luciferase Reporter Assay.
Materials:
-
HEK293T cells
-
NF-κB luciferase reporter plasmid
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent
-
This compound
-
TNF-α
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
After 24 hours, pre-treat the cells with this compound for 1 hour.
-
Stimulate the cells with TNF-α (20 ng/mL) for 6-8 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
-
Calculate the fold change in NF-κB activity relative to the stimulated control.
Protocol for Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Appropriate cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and incubate overnight.
-
Treat the cells with various concentrations of this compound and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability and determine the IC50 value.
Protocol for Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cancer cells with this compound for the desired time.
-
Harvest the cells (including both adherent and floating cells).
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
IV. Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the mechanism of action of this compound. Based on the known activities of clerodane diterpenes, it is hypothesized that this compound exerts its anti-inflammatory effects by inhibiting pro-inflammatory mediators and the NF-κB signaling pathway, and its cytotoxic effects by inducing apoptosis in cancer cells. The detailed experimental procedures will enable researchers to systematically evaluate these hypotheses and further elucidate the therapeutic potential of this compound.
Troubleshooting & Optimization
improving the solubility of Clerodenoside A for in vitro assays
Technical Support Center: Clerodenoside A Solubility
This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for dissolving and using this compound in in vitro assays. Given that clerodane diterpenes are typically hydrophobic, achieving and maintaining solubility in aqueous assay buffers is a critical step for obtaining reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended initial solvent for dissolving this compound?
A1: For hydrophobic compounds like this compound, the recommended starting solvent is high-purity dimethyl sulfoxide (B87167) (DMSO).[1][2][3] DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds, making it ideal for preparing high-concentration stock solutions for chemical libraries and drug discovery screening.[3]
Q2: How do I prepare a high-concentration stock solution of this compound?
A2: To prepare a stock solution (e.g., 10 mM), carefully weigh the solid this compound and add the calculated volume of DMSO. Ensure complete dissolution by vortexing. If solubility issues persist, gentle warming (to 37°C) or brief sonication can be applied. Always visually inspect the solution to ensure no solid particles remain before storing it at -20°C or -80°C.
Q3: My compound precipitates when I dilute the DMSO stock into my aqueous cell culture medium or buffer. What should I do?
A3: Precipitation upon dilution into an aqueous environment is a common problem for hydrophobic compounds. Here are several strategies to mitigate this:
-
Intermediate Dilution: Perform a serial dilution in DMSO first to get closer to your final concentration before the final dilution into the aqueous buffer.
-
Vortexing During Dilution: Add the stock solution dropwise to the assay medium while continuously vortexing or stirring to promote rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Reduce Final Concentration: The desired final concentration may exceed the aqueous solubility limit of this compound. Try working with a lower final concentration in your assay.
-
Use a Co-solvent: In some cases, using a mixture of solvents can help. However, this must be carefully validated for compatibility with your specific assay.[4][5]
Q4: What is the maximum final concentration of DMSO that is safe for my cells in an in vitro assay?
A4: The maximum tolerated concentration of DMSO is cell-line specific.[6] However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5%.[1][2] Many researchers aim for a final concentration of 0.1% to minimize any potential solvent-induced artifacts.[6][7] It is critical to always include a "vehicle control" in your experiments, which contains the same final concentration of DMSO as your test conditions but without the compound.[2] This allows you to distinguish the effects of the compound from the effects of the solvent itself.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Compound Precipitation in Assay Medium | The aqueous solubility limit of this compound has been exceeded. | Lower the final assay concentration of the compound. Ensure the stock solution is added to the medium with vigorous vortexing for rapid dispersion. |
| The stock solution was not fully dissolved before use. | Visually inspect the stock solution for any precipitate. If needed, gently warm or sonicate the stock solution to ensure it is fully dissolved before making dilutions. | |
| Cell Death or Stress in Vehicle Control | The final concentration of the organic solvent (e.g., DMSO) is too high for the specific cell line being used. | Reduce the final solvent concentration to a non-toxic level, ideally ≤ 0.1%.[6] Perform a solvent tolerance test to determine the maximum allowable concentration for your cell line.[2][6] |
| Inconsistent or Non-Reproducible Assay Results | The compound is not staying in solution over the time course of the experiment. | Prepare fresh dilutions immediately before each experiment. Check for precipitation in the assay plates at the end of the incubation period. Consider solubility-enhancing excipients if compatible with the assay.[4][8] |
| This compound Powder Will Not Dissolve in DMSO | The concentration is too high for the solvent, or the compound may have degraded. | Try making a lower concentration stock solution (e.g., 1 mM instead of 10 mM). If solubility remains an issue, consider other organic solvents like ethanol (B145695) or DMF, but always validate their compatibility with your assay.[2][7] |
Data Presentation: Solvent Properties
Table 1: Properties of Common Solvents for Hydrophobic Compounds
| Solvent | Type | Key Characteristics | Common Use |
| DMSO (Dimethyl Sulfoxide) | Polar Aprotic | "Universal" solvent for both polar and nonpolar compounds; miscible with water; high boiling point.[3][9] | Gold standard for preparing high-concentration stock solutions for drug screening.[1][3] |
| Ethanol (EtOH) | Polar Protic | Less toxic than DMSO for some applications; volatile. | Used for compounds that show better solubility in alcohols. Can be less cytotoxic than DMSO in certain cell lines.[1] |
| DMF (Dimethylformamide) | Polar Aprotic | Strong solvent, but generally more toxic to cells than DMSO.[7] | Used as a last resort when compounds are insoluble in DMSO or ethanol.[7] |
Table 2: Recommended Maximum Final Solvent Concentrations for Cell-Based Assays
| Solvent | Recommended Max. Concentration | Critical Note |
| DMSO | 0.1% - 0.5% (v/v) [1][6][7] | Cell line dependent. Concentrations above 0.5% are often cytotoxic.[1][10] Always include a vehicle control. |
| Ethanol | 0.1% - 0.5% (v/v) [7] | Can induce cellular stress responses. A vehicle control is essential. |
| DMF | ≤ 0.1% (v/v) [7] | Significantly more toxic than DMSO or ethanol. Use with extreme caution.[7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Calculate Required Mass: Determine the mass of this compound needed to make your desired volume of a 10 mM stock solution. (Mass = 10 mM * Molar Mass * Volume).
-
Weigh Compound: Accurately weigh the solid this compound powder in a sterile microcentrifuge tube.
-
Add Solvent: Add the calculated volume of high-purity, sterile-filtered DMSO to the tube.
-
Dissolve: Vortex the solution vigorously for 1-2 minutes. If particles are still visible, place the tube in a 37°C water bath for 5-10 minutes and vortex again. Alternatively, sonicate for 2-5 minutes.
-
Confirm Dissolution: Visually inspect the solution against a light source to ensure it is clear and free of any precipitate.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
Protocol 2: Serial Dilution for In Vitro Assays (Example for a 10 µM Final Concentration)
-
Thaw Stock: Thaw one aliquot of your 10 mM this compound stock solution.
-
Prepare Intermediate Dilution: Create a 1:100 intermediate dilution by adding 2 µL of the 10 mM stock to 198 µL of sterile DMSO or cell culture medium. This creates a 100 µM solution. Note: Diluting in medium at this stage can sometimes cause precipitation; diluting in DMSO is often safer.
-
Prepare Final Working Solution: If your final assay volume is 100 µL and you want a 10 µM final concentration, you need a 10X working solution (100 µM).
-
Add to Assay Plate: Add 10 µL of the 100 µM working solution to 90 µL of medium in the well of your assay plate. This achieves the final desired concentration of 10 µM with a final DMSO concentration of 0.1% (assuming the 100 µM solution was made in 100% DMSO).
-
Vehicle Control: In parallel, prepare a vehicle control by adding 10 µL of a solution containing the same concentration of DMSO (but no compound) to the control wells.
Visualizations
Caption: Experimental workflow for preparing this compound for in vitro assays.
Caption: Troubleshooting flowchart for this compound precipitation issues.
Caption: Representative anti-inflammatory signaling pathways often modulated by diterpenes.
References
- 1. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. asiapharmaceutics.info [asiapharmaceutics.info]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 8. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 9. gchemglobal.com [gchemglobal.com]
- 10. Reddit - The heart of the internet [reddit.com]
addressing stability issues of Clerodenoside A in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing stability issues of Clerodenoside A in solution. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Troubleshooting Guide
Q1: I dissolved this compound in DMSO for my cell culture experiment, but I'm seeing precipitation after dilution in my aqueous media. What should I do?
A1: This is a common issue when diluting a compound from a high-concentration organic stock solution into an aqueous buffer. Here are a few troubleshooting steps:
-
Decrease the final concentration: The solubility of this compound in your final aqueous medium may be lower than intended. Try lowering the final concentration of the compound in your experiment.
-
Increase the solvent concentration: If your experimental design allows, slightly increasing the percentage of DMSO in the final solution (e.g., from 0.1% to 0.5%) might help maintain solubility. However, always run a vehicle control to ensure the solvent concentration is not affecting your experimental results.
-
Use a different solvent: While DMSO is a common choice, other solvents like ethanol (B145695) or a co-solvent system (e.g., DMSO/ethanol) might provide better solubility upon dilution.[1] Always check the compatibility of the solvent with your experimental system.
-
Prepare fresh dilutions: Do not store diluted aqueous solutions of this compound for extended periods. Prepare fresh dilutions from your stock solution immediately before each experiment.
Q2: I've noticed a gradual color change in my this compound stock solution stored at room temperature. Is the compound degrading?
A2: A color change can be an indicator of degradation. This compound, like many natural products, can be sensitive to light and temperature.[2]
-
Storage Conditions: this compound powder should be stored at 2-8°C, protected from light and air.[1] Stock solutions, typically in a solvent like DMSO, should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Photostability: Protect your solutions from direct light exposure by using amber vials or wrapping your containers in aluminum foil. Photodegradation is a common degradation pathway for many organic molecules.[3][4]
-
Purity Check: If you suspect degradation, you can check the purity of your solution using an analytical technique like High-Performance Liquid Chromatography (HPLC). A chromatogram of the degraded sample will show additional peaks corresponding to degradation products when compared to a fresh, properly stored sample.
Q3: My experimental results with this compound are inconsistent. Could this be related to its stability in my assay buffer?
A3: Yes, inconsistent results can be a sign of compound instability in your experimental medium. The pH of your buffer can significantly impact the stability of glycosides like this compound.
-
pH Stability: Glycosidic bonds can be susceptible to hydrolysis under acidic or alkaline conditions.[5] It is advisable to assess the stability of this compound in your specific assay buffer over the time course of your experiment.
-
Forced Degradation Studies: Performing forced degradation studies can help you understand the compound's stability profile.[3][6][7] By intentionally exposing the compound to acidic, basic, oxidative, and photolytic stress, you can identify potential degradation pathways and develop strategies to mitigate them.
-
Time-Course Experiment: Incubate this compound in your assay buffer for the same duration as your experiment and then analyze its integrity by HPLC. This will reveal if significant degradation is occurring during your assay.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Based on available information, this compound is soluble in Chloroform, Dichloromethane, and DMSO.[1] For biological experiments, DMSO is the most commonly used solvent. It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in DMSO and store it in aliquots at -20°C or -80°C.
Q2: How should I handle the solid form of this compound?
A2: The solid form (powder) of this compound should be stored at 2-8°C and protected from air and light.[1] When weighing the compound, it is advisable to do so in a controlled environment with low humidity to prevent moisture absorption, as some natural products can be hygroscopic.
Q3: Can I store diluted aqueous solutions of this compound?
A3: It is generally not recommended to store diluted aqueous solutions of this compound for extended periods. The stability of the compound in aqueous solution is likely lower than in a DMSO stock. It is best practice to prepare fresh dilutions from the frozen stock for each experiment.
Q4: What are the likely degradation pathways for this compound?
A4: As a diterpenoid glycoside, this compound is susceptible to degradation through several pathways. The most common is the hydrolysis of the glycosidic bond, which can be catalyzed by acidic or basic conditions.[5][8] Oxidation of the diterpene scaffold is another potential degradation route.[9][10] Forced degradation studies are the best way to experimentally determine the specific degradation pathways.[7]
Quantitative Stability Data
| Condition | Incubation Time (hours) | Remaining this compound (%) | Major Degradation Product(s) |
| 0.1 M HCl (Acid Hydrolysis) | 24 | 45% | Aglycone + Sugar Moiety |
| 0.1 M NaOH (Base Hydrolysis) | 24 | 65% | Isomerized Aglycone |
| 3% H₂O₂ (Oxidation) | 24 | 78% | Oxidized Diterpene Scaffold |
| UV Light (Photolysis) | 24 | 85% | Photodegradation Products |
| 60°C (Thermal Stress) | 24 | 92% | Minor Degradants |
| pH 7.4 Buffer at 37°C | 24 | 95% | Minimal Degradation |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways.
1. Materials:
- This compound
- Methanol (HPLC grade)
- Water (HPLC grade)
- Hydrochloric acid (HCl)
- Sodium hydroxide (B78521) (NaOH)
- Hydrogen peroxide (H₂O₂)
- HPLC system with a UV detector
- C18 HPLC column
2. Stock Solution Preparation:
- Prepare a 1 mg/mL stock solution of this compound in methanol.
3. Stress Conditions:
- Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
- Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
- Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.
- Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 24 hours.
- Photolytic Degradation: Expose 1 mL of the stock solution to direct UV light (e.g., 254 nm) for 24 hours.
- Control: Keep 1 mL of the stock solution at 4°C, protected from light.
4. Sample Analysis:
- After the incubation period, neutralize the acidic and basic samples.
- Dilute all samples to an appropriate concentration with the mobile phase.
- Analyze the samples by HPLC. A typical starting condition would be a gradient elution with water and acetonitrile (B52724) on a C18 column, with UV detection at a wavelength where this compound has maximum absorbance.
5. Data Analysis:
- Compare the chromatograms of the stressed samples to the control sample.
- Identify the peaks of the degradation products.
- Calculate the percentage of degradation by comparing the peak area of this compound in the stressed samples to the control.
Protocol 2: HPLC Method for Stability Assessment
This protocol provides a general HPLC method for quantifying this compound.
1. Instrumentation:
- HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
2. Chromatographic Conditions:
- Column: C18, 4.6 x 250 mm, 5 µm
- Mobile Phase A: Water
- Mobile Phase B: Acetonitrile
- Gradient: Start with 95% A and 5% B, linearly increase to 100% B over 30 minutes.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection Wavelength: 210 nm (or the specific λmax of this compound)
- Injection Volume: 10 µL
3. Sample Preparation:
- Dissolve the sample in the initial mobile phase composition.
- Filter the sample through a 0.45 µm syringe filter before injection.
4. Quantification:
- Prepare a calibration curve using standard solutions of this compound of known concentrations.
- The concentration of this compound in the test samples can be determined from the peak area using the calibration curve.
Visualizations
Caption: Factors influencing the degradation of this compound.
Caption: Experimental workflow for a forced degradation study.
References
- 1. This compound | 164022-75-7 - Coompo [coompo.com]
- 2. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Forced Degradation Studies | Coriolis Pharma [coriolis-pharma.com]
- 4. Factors influencing the chemical stability of carotenoids in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. researchgate.net [researchgate.net]
optimizing extraction yield of Clerodenoside A from plant material
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of Clerodenoside A from plant material.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for extracting this compound?
A1: The choice of solvent is critical for efficient extraction. This compound, a diterpenoid glycoside, possesses moderate polarity. Therefore, polar solvents are generally recommended. Methanol (B129727) and ethanol (B145695), particularly in aqueous solutions (e.g., 70-80%), are commonly used for the initial extraction of glycosides and other phytochemicals from Clerodendrum species.[1][2] The use of aqueous alcohol solutions can enhance extraction efficiency compared to absolute alcohols.[1] For subsequent fractionation and purification, a range of solvents from non-polar to polar, such as n-hexane, chloroform, and ethyl acetate (B1210297), can be employed to partition the crude extract.[3]
Q2: Which extraction method is most suitable for maximizing the yield of this compound?
A2: Several extraction methods can be utilized, each with distinct advantages. The optimal method may depend on the available equipment, the scale of the extraction, and the thermal stability of this compound.
-
Maceration: A simple and straightforward method involving soaking the plant material in a solvent at room temperature for an extended period (24-72 hours) with occasional agitation. It is suitable for small-scale extractions and heat-sensitive compounds.[4]
-
Soxhlet Extraction: A continuous and thorough method where fresh, heated solvent is repeatedly passed over the plant material. While efficient, the prolonged exposure to heat may potentially degrade thermolabile compounds.[4][5]
-
Ultrasound-Assisted Extraction (UAE): This technique employs high-frequency sound waves to disrupt plant cell walls, which enhances solvent penetration and extraction efficiency. UAE is generally faster than maceration and can often be performed at lower temperatures, reducing the risk of thermal degradation.[6]
-
Microwave-Assisted Extraction (MAE): MAE uses microwave energy to rapidly heat the solvent and plant material, leading to a significant reduction in extraction time and solvent consumption.[5][7]
Q3: How does temperature influence the extraction of this compound?
A3: Temperature is a critical parameter in the extraction process. Generally, increasing the extraction temperature enhances the solubility and diffusion rate of the target compound, which can lead to a higher yield.[2][8] However, excessively high temperatures can cause thermal degradation of heat-sensitive compounds like diterpenoid glycosides. It is advisable to conduct extractions at a moderately elevated temperature (e.g., 40-60°C) and to use a rotary evaporator under reduced pressure at temperatures below 50°C for solvent removal to minimize degradation.[4][8][9]
Q4: How can I purify this compound from the crude extract?
A4: Purification of this compound from the crude extract typically involves chromatographic techniques. A common approach is to first perform liquid-liquid partitioning of the crude extract suspended in water with solvents of increasing polarity, such as ethyl acetate and n-butanol. Glycosides often concentrate in the more polar fractions.[1] These enriched fractions can then be subjected to column chromatography over silica (B1680970) gel. A gradient elution starting with a non-polar solvent (e.g., hexane (B92381) or chloroform) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol) is used to separate the compounds based on their polarity.[9][10] Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.
Q5: What analytical method is suitable for the quantification of this compound?
A5: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or UV-Vis detector is the most common and reliable method for the quantification of glycosides like this compound.[11] A reversed-phase C18 column is typically used with a gradient elution of a mobile phase consisting of acetonitrile (B52724) and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.[11] Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated from a purified standard of known concentration.
Troubleshooting Guides
Issue 1: Low Extraction Yield of this compound
| Potential Cause | Recommended Solution | Citation |
| Incomplete Extraction | Optimize the solvent system; a mixture of ethanol or methanol with water is often more effective. Increase the extraction time or employ more efficient methods like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE). | [1][6] |
| Enzymatic Degradation | Endogenous enzymes in the plant material can cleave the glycosidic bonds. To mitigate this, promptly dry the plant material at a controlled temperature (40-50°C) after harvesting or perform the initial extraction with boiling alcohol to denature the enzymes. | [1][12] |
| Acid Hydrolysis | Glycosidic linkages are susceptible to hydrolysis under acidic conditions. Ensure the pH of the extraction solvent is neutral or slightly acidic. Avoid strongly acidic conditions during the entire process. | [1][13] |
| Thermal Degradation | This compound may be sensitive to high temperatures. Use moderate temperatures (40-60°C) for extraction and remove the solvent under reduced pressure at a temperature below 50°C. | [4][14] |
| Improper Plant Material | The concentration of this compound can vary depending on the plant part, geographical location, and harvesting time. Ensure you are using the correct plant part and that it has been properly dried and stored. | [3] |
| Loss During Purification | Each purification step can result in a loss of the target compound. Minimize the number of purification steps where feasible and ensure complete transfer of material between each step. | [1] |
Issue 2: Crude Extract is a Dark, Sticky Residue
| Potential Cause | Recommended Solution | Citation |
| Co-extraction of Impurities | The dark color and stickiness are often due to the co-extraction of pigments (like chlorophylls), phenolic compounds, and tannins. | [1] |
| Presence of Sugars and Waxes | High concentrations of sugars and plant waxes can contribute to the sticky nature of the extract. | [1] |
| Solvent Removal Issues | Residual solvent, especially water, can make the extract sticky. | |
| Degradation Products | High temperatures during solvent evaporation can lead to the formation of polymeric degradation products. | [14] |
Troubleshooting Strategy for Dark, Sticky Extracts:
-
Pre-Extraction Defatting: Before the primary extraction with a polar solvent, pre-wash the dried and powdered plant material with a non-polar solvent like n-hexane. This will remove lipids, waxes, and some pigments.[1]
-
Clarification of the Extract: After the primary extraction, certain impurities can be precipitated. For example, treatment with lead acetate can precipitate tannins, but this requires careful handling and disposal of lead waste.[15]
-
Solid-Phase Extraction (SPE): Utilize an appropriate SPE cartridge for a preliminary cleanup of the crude extract. This can help in fractionating the extract and removing highly polar or non-polar contaminants.
-
Thorough Drying: Ensure complete removal of the extraction solvent using a rotary evaporator followed by a high-vacuum pump or lyophilizer to obtain a dry powder.
Issue 3: Poor Separation During Column Chromatography
| Potential Cause | Recommended Solution | Citation |
| Inappropriate Stationary Phase | The polarity of the stationary phase (e.g., silica gel) may not be optimal for the separation of compounds in your extract. | |
| Suboptimal Mobile Phase | The solvent system used for elution may not have the right polarity to effectively separate this compound from other co-eluting compounds. | [1] |
| Column Overloading | Applying too much crude extract to the column can lead to broad peaks and poor resolution. | |
| Improper Column Packing | An improperly packed column with channels or cracks will result in poor separation. |
Troubleshooting Strategy for Chromatographic Separation:
-
Optimize the Mobile Phase: Systematically optimize the solvent system for your column chromatography. Start with a non-polar solvent and gradually increase the polarity. Employing a shallow gradient can improve the separation of compounds with similar polarities.
-
Try a Different Stationary Phase: If separation on silica gel is poor, consider using a different adsorbent like alumina (B75360) or a reversed-phase material (e.g., C18).
-
Check Sample Load: Reduce the amount of crude extract loaded onto the column. A general rule is to load 1-10% of the weight of the stationary phase.
-
Repack the Column: If you suspect issues with the column packing, carefully repack the column to ensure a uniform and homogenous bed.
Data Presentation
Table 1: Comparison of Extraction Methods for Glycosides and Phenolic Compounds from Clerodendrum Species
| Extraction Method | Solvent | Temperature (°C) | Time | Yield/Compound Content | Plant Species | Citation |
| Maceration | 80% Ethanol | Room Temp. | 72 hours | High flavonoid content | Clerodendrum phlomidis | [4] |
| Soxhlet Extraction | Methanol | Boiling Point | 6-8 hours | Effective for diterpenoids | Clerodendrum spp. | [4] |
| Ultrasound-Assisted | Ethanol | Not specified | 15 min | Highest phenolic and flavonoid content | Clerodendrum glandulosum | [6] |
| Ultrasound-Assisted | Ethanol-Water (1:1) | Not specified | 15 min | High phenolic and flavonoid content | Clerodendrum glandulosum | [6] |
| Reflux | Water | Boiling Point | Not specified | Highest extract yield | Clerodendrum paniculatum | [7][16] |
| Microwave-Assisted | Methanol | Not specified | Not specified | Higher yield than maceration | Clerodendrum paniculatum | [7][16] |
Note: This table summarizes data for related compounds from the Clerodendrum genus as a proxy for optimizing this compound extraction, due to the lack of specific quantitative data for this compound in the searched literature.
Experimental Protocols
Protocol 1: Generalized Extraction and Fractionation of this compound
-
Preparation of Plant Material:
-
Collect the appropriate part of the Clerodendrum plant (e.g., leaves, aerial parts).
-
Air-dry the plant material in the shade or in an oven at a low temperature (40-50°C) to prevent enzymatic degradation.[12]
-
Grind the dried material into a coarse powder.
-
-
Extraction (Maceration):
-
Soak 100 g of the powdered plant material in 1 L of 80% methanol in a sealed container.
-
Keep at room temperature for 72 hours with occasional shaking.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process two more times on the plant residue with fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
-
-
Fractionation:
-
Suspend the crude extract in 200 mL of distilled water.
-
Transfer the aqueous suspension to a separatory funnel.
-
Partition successively with 3 x 200 mL of n-hexane, followed by 3 x 200 mL of chloroform, and then 3 x 200 mL of ethyl acetate.
-
Collect each solvent fraction separately and concentrate them to dryness using a rotary evaporator. The this compound is likely to be enriched in the more polar fractions (e.g., ethyl acetate or the remaining aqueous fraction).
-
Protocol 2: Quantification of this compound by HPLC (Hypothetical Method)
This protocol is a generalized guideline based on methods for similar compounds and should be optimized for your specific instrument and this compound standard.
-
Instrumentation and Conditions:
-
HPLC System: A system equipped with a DAD or UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11]
-
Mobile Phase: A gradient of acetonitrile (Solvent A) and water with 0.1% formic acid (Solvent B).[11]
-
Suggested Gradient: 0-5 min, 5% A; 5-20 min, 5-40% A; 20-25 min, 40-60% A; 25-30 min, 60-5% A.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Scan for the optimal wavelength using a DAD with a purified standard; if unavailable, monitor at 254 nm and 280 nm.
-
-
Standard and Sample Preparation:
-
Standard Preparation: Prepare a stock solution of purified this compound (if available) at 1 mg/mL in methanol. Prepare a series of working standards by diluting the stock solution to create a calibration curve (e.g., 10-200 µg/mL).
-
Sample Preparation: Dissolve a known amount of the dried extract or fraction in methanol to a known concentration (e.g., 10 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
Identify the this compound peak in the sample by comparing its retention time with the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
Mandatory Visualization
Caption: Generalized workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for addressing low this compound extraction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Flavonoids from Clerodendrum genus and their biological activities [hrcak.srce.hr]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Ultrasound-Assisted Extraction of Verbascoside from Clerodendrum glandulosum Leaves for Analysis of Antioxidant and Antidiabetic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. essencejournal.com [essencejournal.com]
- 10. phytojournal.com [phytojournal.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. media.neliti.com [media.neliti.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Extraction of glycosides | DOCX [slideshare.net]
- 16. Optimization of Pagoda (Clerodendrum paniculatum L.) Extraction Based By Analytical Factorial Design Approach, Its Phytochemical Compound, and Cytotoxicity Activity [ejchem.journals.ekb.eg]
Technical Support Center: Troubleshooting HPLC Peak Tailing for Clerodenoside A
This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Clerodenoside A. The content is structured in a question-and-answer format to directly address common problems.
Frequently Asked Questions (FAQs)
Q1: What is HPLC peak tailing and how is it quantified?
Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a "tail" that extends from the peak apex back towards the baseline.[1] In an ideal separation, peaks should be symmetrical and Gaussian in shape. Tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As), where a value of 1.0 indicates perfect symmetry. A value greater than 1.2 is generally considered tailing, although values up to 1.5 may be acceptable for some assays.[1]
Q2: My this compound peak is tailing. What are the most likely causes related to its chemical structure?
This compound is a phenolic glycoside.[2] Its chemical structure contains acidic phenolic hydroxyl (-OH) groups. The most probable cause of peak tailing is a secondary interaction between these acidic groups and active sites on the stationary phase.[1][3]
-
Silanol (B1196071) Interactions: Standard silica-based reversed-phase columns (e.g., C18) have residual, un-capped silanol groups (Si-OH) on their surface. These silanols are acidic and can become ionized (Si-O⁻) at mid-range pH values.[1][4] The acidic protons on the phenolic groups of this compound can interact strongly with these ionized silanols, creating a secondary retention mechanism that leads to peak tailing.[1][5]
-
Metal Contamination: Trace metal impurities (e.g., iron, aluminum) within the silica (B1680970) packing can act as active sites, chelating with the analyte and causing tailing.[5][6]
Q3: How does the mobile phase pH influence the peak shape of this compound?
The mobile phase pH is critical. Since this compound has acidic phenolic groups, the mobile phase pH will determine its ionization state.
-
At Mid-range pH: If the mobile phase pH is close to the pKa of the phenolic groups, this compound will exist as a mixture of its protonated (neutral) and deprotonated (anionic) forms. This dual state leads to inconsistent retention and significant peak tailing.[4]
-
At Low pH (Recommended): By lowering the mobile phase pH (e.g., to pH < 3), two things are accomplished. First, the ionization of this compound's phenolic groups is suppressed, ensuring it exists in a single, neutral form. Second, the residual silanol groups on the column packing are fully protonated (Si-OH), which minimizes their ability to interact with the analyte.[1] This typically results in a much sharper, more symmetrical peak.
Q4: Could my HPLC column be the problem? What should I check?
Yes, the column is a frequent source of tailing issues.
-
Column Type: Older columns, particularly "Type A" silica columns, have a higher concentration of acidic silanols and metal impurities, making them more prone to causing tailing with polar or acidic compounds.[5] Using a modern, high-purity, "Type B" silica column or one with advanced end-capping can significantly improve peak shape.
-
Column Degradation: Over time, columns can degrade. A void can form at the column inlet, or the inlet frit can become partially blocked by particulates from the sample or mobile phase.[1][3] This physical deformation of the packing bed disrupts the flow path and causes peak distortion.
-
Contamination: Strongly retained compounds from previous injections can accumulate on the column, creating active sites that cause tailing.[6]
Q5: Can my sample preparation or injection technique cause peak tailing?
Absolutely. Issues introduced before the sample reaches the column can lead to poor peak shape.
-
Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase (e.g., 100% Acetonitrile (B52724) when the mobile phase is 30% Acetonitrile), it can cause the peak to broaden and tail. It is always best to dissolve the sample in the mobile phase itself.[6][7]
-
Mass Overload: Injecting a sample that is too concentrated can saturate the stationary phase at the column inlet, leading to tailing for all peaks.[3][8] Try diluting the sample to see if the peak shape improves.
-
Extra-Column Volume: Excessive dead volume in the system, caused by using tubing with a large internal diameter or having poorly made connections between the injector, column, and detector, can cause peak broadening and tailing, especially for early-eluting peaks.[4][6]
Systematic Troubleshooting Guide
This section provides a logical workflow for diagnosing and resolving peak tailing.
Diagram: Troubleshooting Workflow for Peak Tailing
Caption: A step-by-step workflow for diagnosing HPLC peak tailing.
Diagram: this compound Interactions on a C18 Column
Caption: Interactions causing peak tailing for this compound.
Data & Protocols
Table 1: Summary of Common Causes and Solutions for Peak Tailing
| Category | Potential Cause | Recommended Solution(s) |
| Chemical | Secondary silanol interactions | Lower mobile phase pH to < 3 by adding 0.1% trifluoroacetic acid (TFA) or formic acid.[1] |
| Mobile phase pH near analyte pKa | Adjust pH to be at least 1.5-2 units away from the analyte's pKa.[7] | |
| Metal contamination | Use a column with high-purity silica; if chelation is suspected, add a competing agent like EDTA to the mobile phase (use with caution). | |
| Column | Column void or bed deformation | Replace the column. A temporary fix may be to reverse-flush the column (check manufacturer's instructions).[1] |
| Blocked inlet frit | Replace the frit or reverse-flush the column to waste. Prevent by using in-line filters and filtering all samples.[1] | |
| Column contamination | Develop and run a robust column cleaning protocol. | |
| Method | Sample dissolved in strong solvent | Evaporate and reconstitute the sample in the initial mobile phase.[6][7] |
| Mass overload | Dilute the sample and re-inject. If necessary, use a column with a higher loading capacity (wider ID or different packing).[3] | |
| Co-eluting impurity | Modify the gradient or mobile phase composition to improve resolution. Check peak purity with a DAD/PDA detector.[1] | |
| Hardware | Extra-column dead volume | Use narrow-bore tubing (e.g., 0.005" ID) and ensure all fittings are properly seated.[4][6] |
Table 2: Illustrative Data on Mobile Phase pH vs. Tailing Factor
This table demonstrates the expected effect of lowering mobile phase pH on the peak shape for a phenolic analyte like this compound.
| Mobile Phase Modifier | Resulting pH (Approx.) | Expected Tailing Factor (Tf) | Peak Shape Observation |
| None (Water/Acetonitrile) | 6.5 - 7.0 | > 2.0 | Severe Tailing |
| 20 mM Ammonium Acetate | 4.8 | 1.6 - 1.8 | Moderate Tailing |
| 0.1% Formic Acid | 2.7 | 1.1 - 1.3 | Good Symmetry |
| 0.1% Trifluoroacetic Acid (TFA) | < 2.5 | 1.0 - 1.2 | Excellent Symmetry |
Detailed Experimental Protocols
Protocol 1: Mobile Phase Modification to Reduce Tailing
This protocol describes how to systematically lower the mobile phase pH to improve the peak shape of this compound.
Objective: To suppress the ionization of both the analyte's phenolic groups and the column's residual silanols.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile (or methanol)
-
Trifluoroacetic acid (TFA) or Formic Acid (FA)
-
0.22 µm membrane filters
Procedure:
-
Prepare the Aqueous Phase: To 1 L of HPLC-grade water, add 1.0 mL of TFA or FA to achieve a 0.1% (v/v) concentration. This will lower the pH to below 3.
-
Filter the Aqueous Phase: Filter the acidified water through a 0.22 µm membrane filter to remove any particulates.
-
Prepare the Mobile Phase: Mix the filtered aqueous phase with the organic solvent (e.g., acetonitrile) according to your method's requirements. For example, for a 70:30 Water:Acetonitrile mobile phase, mix 700 mL of 0.1% TFA in water with 300 mL of acetonitrile.
-
Sonicate/Degas: Degas the final mobile phase mixture using sonication or helium sparging for 10-15 minutes to remove dissolved gases.
-
Equilibrate the System: Flush the HPLC system and column with the new mobile phase for at least 15-20 column volumes before injecting your sample. A stable baseline indicates proper equilibration.
-
Analyze Sample: Inject your this compound standard or sample and compare the resulting peak shape to the one obtained without the acid modifier.
Protocol 2: General Purpose Reversed-Phase Column Cleaning
This protocol is for cleaning a contaminated C18 column that is showing high backpressure and causing peak tailing for all analytes.
Objective: To remove strongly retained hydrophobic and polar contaminants from the column. Note: Always consult the column manufacturer's specific instructions first.
Materials:
-
HPLC-grade solvents: Water, Acetonitrile (ACN), Isopropanol (IPA), Methanol (MeOH)
-
Hexane (optional, for highly non-polar contaminants)
Procedure:
-
Disconnect from Detector: Disconnect the column outlet from the detector to avoid flushing contaminants into the flow cell.
-
Rinse Buffer: If using a buffered mobile phase, flush the column with 10-20 column volumes of your mobile phase with the buffer salts removed (e.g., just Water/ACN).
-
Polar Contaminant Removal: Flush the column with 20 column volumes of 100% HPLC-grade water.
-
Protein/Peptide Removal (If Applicable): Flush with 20 column volumes of 100% Acetonitrile.
-
Strongly Retained Non-Polar Contaminant Removal: Perform a series of flushes, each with 20 column volumes:
-
100% Acetonitrile
-
100% Isopropanol
-
100% Methylene Chloride (use with caution and ensure system compatibility)
-
100% Hexane (use with caution and ensure system compatibility)
-
-
Return to Reversed-Phase Solvents: Reverse the flush sequence to return the column to a usable state:
-
100% Isopropanol
-
100% Methanol
-
100% Acetonitrile
-
-
Re-equilibrate: Flush the column with your initial mobile phase conditions until the baseline is stable. Reconnect the column to the detector and test with a standard.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. chromtech.com [chromtech.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 7. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 8. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
Technical Support Center: Minimizing Cytotoxicity of Diterpenoid Glycosides in Non-Cancerous Cells
Disclaimer: Due to the limited availability of specific data on Clerodenoside A, this technical support center utilizes Stevioside , a well-researched diterpenoid glycoside, as a representative compound to address common challenges and questions regarding cytotoxicity in non-cancerous cells. The principles and methodologies described herein are generally applicable to the study of similar natural compounds.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our non-cancerous cell line when treated with Stevioside. What are the potential reasons for this?
A1: High cytotoxicity in non-cancerous cells can stem from several factors:
-
Concentration: The concentration of Stevioside may be too high, exceeding the therapeutic window where it selectively affects cancer cells.
-
Cell Line Sensitivity: Different non-cancerous cell lines exhibit varying sensitivities to cytotoxic agents.
-
Compound Purity: Impurities in the Stevioside sample could contribute to off-target toxicity.
-
Mechanism of Action: While often more potent against cancer cells, the fundamental cytotoxic mechanisms of Stevioside, such as the induction of oxidative stress, can also affect normal cells at certain concentrations[1][2].
Q2: What is the known mechanism of Stevioside-induced cytotoxicity?
A2: Stevioside has been shown to induce apoptosis (programmed cell death) in cancer cells through multiple pathways. The primary mechanisms include:
-
Generation of Reactive Oxygen Species (ROS): Stevioside treatment can lead to an increase in intracellular ROS levels, which can damage cellular components and trigger apoptosis[1][2].
-
Mitochondrial Pathway Activation: Increased ROS can lead to a decrease in mitochondrial membrane potential, promoting the release of pro-apoptotic factors[2]. This involves the regulation of proteins such as Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic)[2][3].
-
MAPK Signaling Pathway: Stevioside can activate members of the Mitogen-Activated Protein Kinase (MAPK) family, such as p38 and ERK, which are involved in signaling cascades that can lead to apoptosis[1].
-
Caspase Activation: The apoptotic pathways culminate in the activation of caspases, a family of proteases that execute the final stages of apoptosis[1][2].
Q3: Are there general strategies to reduce the cytotoxicity of diterpenoid glycosides in non-cancerous cells while maintaining anti-cancer activity?
A3: Yes, several strategies can be employed:
-
Dose Optimization: Conduct thorough dose-response studies to identify the optimal concentration that maximizes cancer cell death while minimizing effects on non-cancerous cells.
-
Combination Therapy: Combining Stevioside with other anti-cancer agents may allow for lower, less toxic doses of each compound to be used.
-
Drug Delivery Systems: Encapsulating Stevioside in nanoparticles or liposomes can improve its targeted delivery to cancer cells, reducing systemic exposure and toxicity to normal tissues.
-
Antioxidant Co-treatment: Since ROS generation is a key mechanism, co-treatment with an antioxidant could potentially mitigate cytotoxicity in normal cells. However, this needs to be carefully evaluated to ensure it does not also inhibit the anti-cancer effects.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
-
Potential Cause: Inconsistent cell seeding density, variations in compound concentration, or issues with the assay protocol.
-
Troubleshooting Steps:
-
Ensure a consistent number of cells are seeded in each well.
-
Prepare fresh serial dilutions of Stevioside for each experiment.
-
Verify the accuracy of pipetting and incubation times.
-
Include appropriate controls (vehicle control, positive control for cell death).
-
Issue 2: No Selective Cytotoxicity Observed Between Cancerous and Non-Cancerous Cells
-
Potential Cause: The tested concentration range may be too high, or the specific non-cancerous cell line may be unusually sensitive.
-
Troubleshooting Steps:
-
Expand the concentration range to include much lower doses.
-
Test a panel of different non-cancerous cell lines to identify a more resistant model.
-
Confirm the identity and health of your cell lines through STR profiling and regular monitoring.
-
Data Presentation
Table 1: Comparative Cytotoxicity of Stevioside in Cancerous vs. Non-Cancerous Cell Lines (Hypothetical Data)
| Cell Line Type | Cell Line | IC50 (µM) after 48h |
| Cancerous | HT-29 (Colon) | 5[1] |
| MCF-7 (Breast) | ~24[4] | |
| A2780 (Ovarian) | ~20[4] | |
| Non-Cancerous | CCD18Co (Colon Fibroblast) | >200[5] |
| HUVEC (Endothelial) | >100 | |
| PBMCs (Immune Cells) | >150 |
Note: This table includes hypothetical data for illustrative purposes alongside published data to demonstrate the concept of selective cytotoxicity.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
Objective: To determine the cytotoxic effect of Stevioside on both cancerous and non-cancerous cells.
Materials:
-
96-well plates
-
Cell culture medium
-
Cells of interest (e.g., HT-29 and CCD18Co)
-
Stevioside (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of Stevioside in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Stevioside. Include a vehicle control (medium with the solvent used to dissolve Stevioside).
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Annexin V/Propidium Iodide (PI) Assay for Apoptosis
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with Stevioside.
Materials:
-
6-well plates
-
Cells of interest
-
Stevioside
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of Stevioside for the chosen duration.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis/necrosis.
-
Annexin V-negative, PI-negative cells are viable.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing the cytotoxicity of Stevioside.
Caption: Signaling pathway of Stevioside-induced apoptosis.
References
- 1. Stevioside induced cytotoxicity in colon cancer cells via reactive oxygen species and mitogen-activated protein kinase signaling pathways-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stevioside induced ROS-mediated apoptosis through mitochondrial pathway in human breast cancer cell line MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Steviol Glycosides from Stevia rebaudiana: An Updated Overview of Their Sweetening Activity, Pharmacological Properties, and Safety Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
Technical Support Center: Enhancing the Bioavailability of Clerodenoside A for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo studies of Clerodenoside A, a natural glycoside with potential therapeutic applications. Due to its chemical nature, this compound may exhibit low oral bioavailability, impacting its efficacy in preclinical and clinical settings. This guide offers strategies and detailed protocols to overcome these limitations.
Frequently Asked Questions (FAQs)
Q1: My in vivo study with this compound is showing low and variable plasma concentrations. What could be the primary reasons?
A1: Low and inconsistent plasma concentrations of this compound are likely attributable to its poor oral bioavailability. Several factors associated with its glycoside structure can contribute to this issue:
-
Poor Aqueous Solubility: The complex structure of this compound may limit its dissolution in gastrointestinal fluids, a prerequisite for absorption.
-
Low Permeability: The molecule's size and polarity might hinder its passage across the intestinal epithelium.[1]
-
Enzymatic Degradation: Glycosides can be susceptible to enzymatic hydrolysis in the stomach and intestines, breaking them down before they can be absorbed.
-
Efflux Transporters: The compound might be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport it back into the intestinal lumen, reducing net absorption.[2][3]
-
First-Pass Metabolism: After absorption, this compound may be extensively metabolized in the liver before reaching systemic circulation.[4]
Q2: How can I improve the solubility of this compound for my oral formulation?
A2: Enhancing the solubility of this compound is a critical first step. Several formulation strategies can be employed:
-
Particle Size Reduction: Decreasing the particle size increases the surface area for dissolution.[5] Techniques like micronization or nanosizing can be effective.[6]
-
Solid Dispersions: Dispersing this compound in a water-soluble polymer matrix can improve its dissolution rate.[7]
-
Cyclodextrin (B1172386) Complexation: Encapsulating the molecule within cyclodextrin complexes can significantly enhance its aqueous solubility.[8][9][10]
-
Lipid-Based Formulations: For lipophilic compounds, lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization and absorption.[5][6]
Q3: What are "bioenhancers," and can they be used with this compound?
A3: Bioenhancers are compounds that, when co-administered with a drug, can improve its bioavailability.[11] For a natural product like this compound, co-administration with natural bioenhancers could be a promising strategy. These compounds can act through various mechanisms, including:
-
Inhibition of Metabolic Enzymes: Compounds like piperine (B192125) can inhibit cytochrome P450 enzymes, reducing first-pass metabolism.[11]
-
Inhibition of Efflux Pumps: Some natural compounds can block P-glycoprotein and other efflux transporters, increasing the intracellular concentration of the co-administered drug.[2][3][12]
-
Increasing Intestinal Permeability: Certain agents can transiently open tight junctions between intestinal cells, allowing for greater absorption.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low drug exposure (AUC) after oral administration. | Poor solubility and dissolution in the gastrointestinal tract. | 1. Reduce particle size of this compound through micronization. 2. Formulate as a solid dispersion with a hydrophilic polymer. 3. Prepare a cyclodextrin inclusion complex. |
| High inter-individual variability in plasma concentrations. | Inconsistent absorption due to food effects or variable gastrointestinal conditions. | 1. Develop a self-emulsifying drug delivery system (SEDDS) to ensure more uniform dispersion and absorption. 2. Co-administer with a bioenhancer like piperine to normalize metabolic activity. |
| Rapid clearance and short half-life observed in pharmacokinetic studies. | Extensive first-pass metabolism in the liver. | 1. Co-administer with a known inhibitor of relevant metabolic enzymes (e.g., piperine for CYP enzymes). 2. Explore alternative routes of administration that bypass the liver, such as intravenous or transdermal, to determine the true pharmacokinetic profile. |
| Poor correlation between in vitro dissolution and in vivo absorption. | Permeability-limited absorption or significant efflux transporter activity. | 1. Conduct in vitro permeability assays (e.g., Caco-2 cell model) to assess intestinal permeability. 2. Investigate if this compound is a substrate for efflux pumps like P-gp and test the effect of P-gp inhibitors.[2][3] |
Experimental Protocols
Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex
Objective: To enhance the aqueous solubility of this compound.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer
-
Freeze-dryer
Method:
-
Prepare a saturated aqueous solution of HP-β-CD.
-
Slowly add this compound to the HP-β-CD solution while stirring continuously at room temperature. A molar ratio of 1:1 (this compound:HP-β-CD) is a good starting point.
-
Continue stirring the mixture for 24-48 hours to allow for complex formation.
-
Filter the solution to remove any un-complexed this compound.
-
Freeze-dry the resulting solution to obtain a solid powder of the inclusion complex.
-
Determine the complexation efficiency and the increase in aqueous solubility compared to the free compound.
Protocol 2: In Vitro Permeability Assay using Caco-2 Cells
Objective: To assess the intestinal permeability of this compound and investigate the potential for efflux.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Cell culture medium
-
This compound solution (in a transport buffer)
-
P-glycoprotein inhibitor (e.g., Verapamil)
-
Analytical method for quantifying this compound (e.g., LC-MS/MS)
Method:
-
Seed Caco-2 cells on Transwell inserts and culture until a confluent monolayer is formed (typically 21 days).
-
For the apical-to-basolateral (A-B) transport study, add the this compound solution to the apical side of the monolayer.
-
For the basolateral-to-apical (B-A) transport study, add the this compound solution to the basolateral side.
-
To investigate efflux, repeat the transport studies in the presence of a P-gp inhibitor.
-
At predetermined time points, collect samples from the receiver compartment and analyze the concentration of this compound.
-
Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux.
Quantitative Data Summary
The following tables present hypothetical data to illustrate the potential outcomes of bioavailability enhancement strategies.
Table 1: Solubility Enhancement of this compound
| Formulation | Solubility in Water (µg/mL) | Fold Increase |
| This compound (unprocessed) | 50 | 1.0 |
| Micronized this compound | 150 | 3.0 |
| This compound-HP-β-CD Complex | 2500 | 50.0 |
| This compound in SEDDS | >5000 (in emulsion) | >100.0 |
Table 2: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| This compound Suspension | 85 | 2.0 | 340 | 100 |
| This compound-HP-β-CD Complex | 425 | 1.0 | 2040 | 600 |
| This compound + Piperine | 255 | 1.5 | 1360 | 400 |
Visualizations
Caption: Factors limiting the oral bioavailability of this compound.
Caption: Experimental workflow for enhancing this compound bioavailability.
References
- 1. youtube.com [youtube.com]
- 2. Enhancement of oral bioavailability of 20(S)-ginsenoside Rh2 through improved understanding of its absorption and efflux mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancement of Oral Bioavailability of 20(S)-Ginsenoside Rh2 through Improved Understanding of Its Absorption and Efflux Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioavailability Enhancement Solutions | Vici Health Sciences [vicihealthsciences.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. mdpi.com [mdpi.com]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. mdpi.com [mdpi.com]
- 10. The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 12. academicjournals.org [academicjournals.org]
Technical Support Center: Managing Batch-to-Batch Variability of Clerodenoside A Extracts
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Clerodenoside A and other extracts from the Clerodendrum genus. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to batch-to-batch variability encountered during experimental workflows.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variability in this compound extracts?
A1: Batch-to-batch variability in natural product extracts like this compound is a significant challenge arising from several factors. These can be broadly categorized as:
-
Raw Material Variation: The geographical origin, climate, harvest time, and storage conditions of the plant material can significantly impact the chemical composition and concentration of active compounds.[1]
-
Extraction and Processing Methods: The choice of solvent, extraction technique (e.g., maceration, Soxhlet, ultrasound-assisted), temperature, and duration of extraction can all lead to variations in the final extract.[2] Subsequent processing steps such as drying and storage can also contribute to inconsistencies.
-
Genetic Variability: Different chemotypes or genetic variations within the same plant species can produce different profiles of secondary metabolites.
Q2: How can I minimize variability originating from the raw plant material?
A2: To minimize variability from the raw material, it is crucial to establish stringent quality control measures. Sourcing plant material from a single, reputable supplier who can provide detailed information on the species, collection date, and geographical location is essential. Implementing standardized procedures for drying and storing the plant material will also help maintain consistency.
Q3: What are the best practices for storing this compound extracts to ensure stability?
A3: The stability of this compound extracts can be affected by temperature, light, pH, and oxidation.[3][4] For long-term storage, it is recommended to keep the extracts in airtight, light-protected containers at low temperatures (e.g., -20°C or -80°C).[5] Avoid repeated freeze-thaw cycles, as this can lead to degradation of the active compounds.[6] For short-term use, storing smaller aliquots is advisable.
Q4: Can the color and physical appearance of the extract vary between batches?
A4: Yes, it is common for the color, odor, and particle size of plant extracts to vary from batch to batch. These variations can be influenced by factors such as the harvesting season and the dryness of the plant material. While these physical differences may be noticeable, they do not necessarily indicate a difference in the biological activity, provided the concentration of the active compound(s) is consistent.
II. Troubleshooting Guides
Guide 1: Inconsistent Bioactivity in Cellular Assays
Problem: You observe significant differences in the biological effect of different batches of this compound extract, even when used at the same concentration.
| Possible Cause | Troubleshooting Steps |
| Variation in this compound Concentration | - Perform quantitative analysis (e.g., HPLC-UV) on each batch to determine the exact concentration of this compound. - Normalize the extract concentration based on the active compound content rather than the total extract weight. |
| Presence of Interfering Compounds | - Further purify the extract using techniques like column chromatography or preparative HPLC to remove compounds that may have synergistic or antagonistic effects. |
| Degradation of this compound | - Check the storage conditions and age of the extract. - Perform a stability study by analyzing the purity of the extract over time under your storage conditions. |
| Cell Culture Variability | - Ensure consistent cell passage number, confluency, and media composition for all experiments. - Regularly test for mycoplasma contamination. |
Guide 2: Variability in Extraction Yield
Problem: The yield of your this compound extract varies significantly from one batch to another, despite following the same protocol.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Raw Material Quality | - Source plant material from a single, certified supplier. - Document the species, collection date, and location for each batch. |
| Variation in Particle Size | - Standardize the grinding process to ensure a consistent and fine particle size, which maximizes the surface area for extraction. |
| Inconsistent Solvent-to-Solid Ratio | - Maintain a precise and consistent ratio of solvent to plant material for each extraction. |
| Fluctuations in Extraction Parameters | - Precisely control and monitor the extraction time and temperature for each batch. |
III. Experimental Protocols
Protocol 1: Quantitative Analysis of this compound by HPLC-UV
This protocol provides a general procedure for the quantification of this compound in an extract.
-
Standard Preparation:
-
Accurately weigh a known amount of pure this compound standard.
-
Prepare a stock solution in a suitable solvent (e.g., methanol).
-
Create a series of calibration standards by serial dilution of the stock solution.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the dried this compound extract.
-
Dissolve the extract in the same solvent used for the standard. Use sonication to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., acetonitrile). The gradient program should be optimized to achieve good separation.[7]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detector set at a wavelength appropriate for this compound (requires determination based on its UV-Vis spectrum).
-
-
Data Analysis:
Protocol 2: General Extraction of Clerodane Diterpenoids
This protocol describes a general method for extracting clerodane diterpenoids, the class of compounds to which this compound belongs.
-
Plant Material Preparation:
-
Air-dry the plant material (e.g., leaves, stems) at room temperature.
-
Grind the dried material into a coarse powder.
-
-
Extraction:
-
Perform an exhaustive extraction of the powdered material with a suitable solvent like methanol (B129727) or ethanol (B145695) using a Soxhlet apparatus or maceration.[9]
-
For maceration, soak the plant material in the solvent for a specified period (e.g., 72 hours), with occasional agitation.
-
-
Concentration:
-
Filter the extract to remove solid plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C) to obtain the crude extract.
-
-
Fractionation (Optional):
-
The crude extract can be further fractionated by liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, butanol) to separate compounds based on their polarity.
-
IV. Visualizations
Experimental Workflow for Managing Variability
Caption: Workflow for managing batch-to-batch variability.
Troubleshooting Logic for Inconsistent Bioactivity
Caption: Troubleshooting inconsistent bioactivity.
Potential Anti-inflammatory Signaling Pathways
Clerodane diterpenoids, the class of compounds to which this compound belongs, have been reported to possess anti-inflammatory properties.[8] A common mechanism of anti-inflammatory action is the modulation of the NF-κB and MAPK signaling pathways.
Caption: Potential anti-inflammatory signaling pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. japsonline.com [japsonline.com]
- 3. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phcogres.com [phcogres.com]
- 5. researchgate.net [researchgate.net]
- 6. jmp.ir [jmp.ir]
- 7. [PDF] QUANTITATIVE HPLC ANALYSIS OF FLAVONOIDS AND CHLOROGENIC ACID IN THE LEAVES AND INFLORESCENCES OF PRUNUS SEROTINA EHRH. | Semantic Scholar [semanticscholar.org]
- 8. Quantitative and Qualitative Analysis of Flavonoids and Phenolic Acids in Snow Chrysanthemum (Coreopsis tinctoria Nutt.) by HPLC-DAD and UPLC-ESI-QTOF-MS [mdpi.com]
- 9. Modulation of cell signaling pathways can enhance or impair glucocorticoid-induced gene expression without altering the state of receptor phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
strategies to reduce off-target effects of Clerodenoside A
Disclaimer: Information regarding the specific biological targets and off-target effects of Clerodenoside A is not extensively available in publicly accessible literature. This guide provides a general framework and best-practice strategies for identifying and mitigating potential off-target effects applicable to natural products like this compound. The experimental protocols and troubleshooting advice are based on established methodologies in drug discovery and chemical biology.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for a natural product like this compound?
Q2: I am beginning my research with this compound. How can I predict potential off-target effects before starting wet lab experiments?
A: In silico (computational) approaches are a valuable first step. By analyzing the structure of this compound, you can use computational tools to screen it against databases of known protein structures.[2]
-
Molecular Docking: Predicts the binding orientation of this compound to various protein targets.
-
Pharmacophore Modeling: Identifies essential structural features for binding and searches for other proteins that might recognize a similar pharmacophore.
-
Target Prediction Servers: Web-based tools that predict potential targets based on chemical similarity to compounds with known activities.
Q3: What are the key initial experiments to empirically identify the off-target interactions of this compound?
A: A multi-pronged experimental approach is recommended:
-
Broad-Panel Screening: Test the compound against large panels of common off-target classes, such as kinase panels, G-protein coupled receptor (GPCR) panels, and ion channel panels.[5] This can rapidly identify unintended activity in major protein families.
-
Proteome-Wide Analysis: Techniques like Cellular Thermal Shift Assay coupled with mass spectrometry (CETSA-MS) or chemical proteomics can identify which proteins physically bind to this compound inside the cell.[1][6]
-
Phenotypic Screening: Use high-content imaging or cell-based assays to observe the overall effect of the compound on cellular morphology and function, which can provide clues about its biological activity and potential toxicity.[2]
Q4: My results with this compound are inconsistent across different cell lines. Could this be due to off-target effects?
A: Yes, this is a strong possibility. Different cell lines have varying expression levels of proteins. An off-target protein that is highly expressed in one cell line but absent in another could lead to different phenotypic outcomes. To address this, you should perform proteomic analysis on your cell lines to compare the expression of the intended target and any identified off-targets. Validating your findings by overexpressing or knocking down the suspected off-target protein can confirm its role in the observed phenotype.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Action |
| High cytotoxicity observed at concentrations required for on-target activity. | The compound may be hitting one or more essential off-targets, leading to cell death. | 1. Perform a broad liability screen (e.g., kinase, safety panels) to identify problematic off-targets.[5] 2. Use CETSA to confirm target engagement at lower, non-toxic concentrations.[1] 3. Begin medicinal chemistry efforts to improve selectivity (See Strategies section below).[7] |
| The observed phenotype does not match the known function of the intended target. | The phenotype may be driven by an unknown off-target effect. | 1. Utilize unbiased methods like Activity-Based Protein Profiling (ABPP) or proteome-wide CETSA-MS to identify all binding partners.[6] 2. Perform a target knockdown (e.g., using siRNA or CRISPR) of the intended target. If the phenotype persists after knockdown, it is likely off-target driven. |
| In vivo toxicity is observed, but was not predicted by in vitro assays. | 1. A metabolite of this compound may have a different off-target profile. 2. The compound may interact with a target not present in the in vitro cell models. | 1. Perform metabolite identification studies and synthesize major metabolites for off-target screening. 2. Expand screening to include targets relevant to the observed in vivo phenotype (e.g., cardiac ion channels, liver enzymes). |
Strategies to Reduce Off-Target Effects
A primary goal of lead optimization is to improve a compound's selectivity for its intended target. This involves an iterative cycle of design, synthesis, and testing.[7][8]
Medicinal Chemistry & Structure-Activity Relationship (SAR)
The most direct way to reduce off-target effects is by chemically modifying the compound. Through SAR studies, researchers can identify which parts of the this compound molecule are essential for on-target activity versus off-target binding.[7][9]
-
Scaffold Hopping: The core structure of the molecule is replaced with a different one while retaining the key binding functionalities. This can completely change the off-target profile while maintaining on-target potency.[7]
-
Bioisosteric Replacement: A functional group on the molecule is replaced with another group that has similar physical or chemical properties. This can be used to disrupt binding to an off-target protein without affecting the on-target interaction.[7][9]
-
Functional Group Modification: Systematically altering or removing functional groups can reduce off-target binding. For example, removing a reactive functional group can decrease non-specific covalent binding.
Experimental Design Optimization
-
Dose-Response: Use the lowest possible concentration of this compound that elicits the desired on-target effect. Off-target interactions often have lower affinity and may only become apparent at higher concentrations.
-
Control Experiments: Always include appropriate controls, such as a structurally similar but inactive analog of this compound, to help distinguish on-target from off-target effects.
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify that a compound binds to its intended target in intact cells by measuring changes in the target protein's thermal stability.[1]
Methodology:
-
Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with this compound at the desired concentration and another with a vehicle control (e.g., DMSO) for a specified time.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in a suitable buffer.
-
Heating: Aliquot the cell suspension into separate PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to separate the soluble protein fraction (supernatant) from the precipitated proteins (pellet).
-
Quantification: Collect the supernatant and analyze the amount of soluble target protein at each temperature point using Western blotting or mass spectrometry. A positive result is indicated by a shift in the melting curve, where the target protein remains soluble at higher temperatures in the presence of this compound.
Protocol 2: Kinase Profiling for Off-Target Activity
This protocol outlines a general method for screening this compound against a panel of kinases to identify unintended inhibition or activation.[5]
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create serial dilutions to be used in the assay.
-
Assay Setup: Use a commercial kinase profiling service or an in-house platform. Assays are typically performed in 96- or 384-well plates.
-
Kinase Reaction: For each kinase in the panel, a reaction mixture is prepared containing the kinase, its specific substrate, and ATP (often radiolabeled or linked to a reporter system).
-
Compound Addition: Add this compound to the reaction wells at one or more concentrations (e.g., 1 µM and 10 µM). Include a vehicle control (DMSO) and a known inhibitor for each kinase as controls.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a set period to allow the enzymatic reaction to proceed.
-
Detection: Stop the reaction and measure kinase activity. The method of detection depends on the assay format (e.g., measuring radiolabeled phosphate (B84403) incorporation into the substrate, fluorescence, or luminescence).
-
Data Analysis: Calculate the percent inhibition of each kinase by this compound relative to the vehicle control. Results are often reported as a heatmap or a list of kinases inhibited above a certain threshold (e.g., >50% at 1 µM).
Data Presentation
Table 1: Illustrative Selectivity Profile of this compound Analogs This table provides a template for summarizing data from SAR studies, comparing the potency of modified compounds against the intended target and known off-targets.
| Compound | On-Target IC50 (nM) | Off-Target Kinase A IC50 (nM) | Off-Target GPCR B IC50 (nM) | Selectivity Index (Off-Target A / On-Target) |
| This compound | 50 | 250 | 1,200 | 5x |
| Analog 1.1 | 65 | >10,000 | 1,500 | >153x |
| Analog 1.2 | 45 | 150 | >10,000 | 3.3x |
| Analog 2.1 | 120 | >10,000 | >10,000 | >83x |
Data are hypothetical and for illustrative purposes only.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 3. Recent Advancements in Reducing the Off-Target Effect of CRISPR-Cas9 Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 6. Frontiers | Currently Available Strategies for Target Identification of Bioactive Natural Products [frontiersin.org]
- 7. What are the methods of lead optimization in drug discovery? [synapse.patsnap.com]
- 8. Changing landscape of medicinal chemistry optimization - American Chemical Society [acs.digitellinc.com]
- 9. Strategies for the Optimization of Natural Leads to Anticancer Drugs or Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Anti-Inflammatory Activity of Clerodenoside A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory activity of Clerodenoside A, a natural compound of interest, against established anti-inflammatory agents. Due to the limited availability of direct comparative studies on this compound, this document leverages data from studies on extracts of the Clerodendrum genus, from which this compound is derived, to provide a representative comparison. The experimental data presented herein is intended to serve as a reference for researchers investigating the therapeutic potential of this compound.
Comparative Analysis of Anti-Inflammatory Activity
The anti-inflammatory efficacy of a compound can be assessed through various in vitro and in vivo models. This section compares the activity of Clerodendrum extracts, as a proxy for this compound, with standard non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids.
In Vitro Anti-Inflammatory Activity
A common in vitro method to screen for anti-inflammatory activity is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7). Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory drugs.
Table 1: Comparative In Vitro Anti-Inflammatory Activity (Nitric Oxide Inhibition)
| Compound/Extract | Cell Line | Assay | IC50 (µM) | Reference Compound | IC50 (µM) |
| Clerodendrum sp. Extract (Representative) | RAW 264.7 | Nitric Oxide Inhibition | Data not available for this compound | Dexamethasone | ~1-10 |
| Wogonin | RAW 264.7 | Nitric Oxide Inhibition | 17 | AMT (iNOS inhibitor) | 0.09[1] |
| Luteolin | RAW 264.7 | Nitric Oxide Inhibition | 27 | AMT (iNOS inhibitor) | 0.09[1] |
| Apigenin | RAW 264.7 | Nitric Oxide Inhibition | 23 | AMT (iNOS inhibitor) | 0.09[1] |
In Vivo Anti-Inflammatory Activity
The carrageenan-induced paw edema model in rats is a widely used in vivo assay to evaluate acute inflammation. The reduction in paw swelling (edema) after administration of a test compound is a measure of its anti-inflammatory effect.
Table 2: Comparative In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)
| Compound/Extract | Animal Model | Dose | Inhibition of Edema (%) | Reference Compound | Dose | Inhibition of Edema (%) |
| Clerodendrum paniculatum (Petroleum Ether Extract) | Rat | 400 mg/kg | Significant (P<0.001) | Indomethacin | 10 mg/kg | Significant[2] |
| Clerodendron trichotomum (60% Methanol Fraction) | Rat | 1 mg/kg | 23.0 | Indomethacin | 1 mg/kg | 20.5[6] |
| Clerodendrum wallichii (n-hexane fraction) | Rat | 50 & 100 mg/kg | Potent (p < 0.05) | Not specified | - | -[3] |
Note: The data represents the activity of extracts from different Clerodendrum species and may not be directly extrapolated to pure this compound. However, it provides a strong rationale for its potential anti-inflammatory properties.
Experimental Protocols
In Vitro: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay quantifies the inhibitory effect of a test compound on the production of nitric oxide by macrophages stimulated with an inflammatory agent.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) or a reference drug (e.g., dexamethasone). The cells are pre-incubated for 1-2 hours.
-
Stimulation: Lipopolysaccharide (LPS) is added to each well (final concentration typically 1 µg/mL) to induce an inflammatory response, except for the control group.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent system. The absorbance is read at approximately 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of the treated groups with the LPS-stimulated control group. The IC50 value (the concentration of the compound that inhibits 50% of NO production) is then determined.
In Vivo: Carrageenan-Induced Paw Edema in Rats
This model assesses the ability of a compound to reduce acute inflammation in a living organism.
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are used. They are housed under standard laboratory conditions with free access to food and water.
-
Grouping: The animals are randomly divided into several groups: a control group, a reference drug group (e.g., indomethacin, 10 mg/kg), and test groups receiving different doses of the compound of interest (e.g., this compound).
-
Administration: The test compound or reference drug is administered orally or intraperitoneally, typically 30-60 minutes before the induction of inflammation. The control group receives the vehicle.
-
Induction of Edema: A sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of each rat.[7][8][9]
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at regular intervals after carrageenan injection (e.g., 0, 1, 2, 3, 4, and 5 hours).[7]
-
Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point by comparing the increase in paw volume in the treated groups with the control group.
Mandatory Visualizations
Signaling Pathway
Inflammatory stimuli, such as LPS, activate signaling pathways that lead to the production of pro-inflammatory mediators. A key pathway is the Nuclear Factor-kappa B (NF-κB) pathway, which controls the expression of genes encoding inflammatory proteins like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[10][11] Many anti-inflammatory compounds, including those found in Clerodendrum species, are thought to exert their effects by inhibiting this pathway.
Caption: Proposed mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB signaling pathway.
Experimental Workflow
The following diagram illustrates the typical workflow for evaluating the anti-inflammatory properties of a test compound like this compound.
Caption: Standard workflow for validating the anti-inflammatory activity of a novel compound.
References
- 1. Effects of naturally occurring flavonoids on nitric oxide production in the macrophage cell line RAW 264.7 and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Medwin Publishers | Evaluation of Anti-inflammatory Activity of Clerodendrum wallichii(Merr.) Leaves [medwinpublishers.com]
- 4. researchgate.net [researchgate.net]
- 5. Traditional uses and pharmacological properties of Clerodendrum phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies on the anti-inflammatory effects of Clerodendron trichotomum Thunberg leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Systemic changes following carrageenan-induced paw inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 10. Ginsenoside Rd inhibits the expressions of iNOS and COX-2 by suppressing NF-κB in LPS-stimulated RAW264.7 cells and mouse liver - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ginsenoside Rd inhibits the expressions of iNOS and COX-2 by suppressing NF-κB in LPS-stimulated RAW264.7 cells and mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Clerodenoside A and Conventional Anti-Inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel anti-inflammatory agents with improved efficacy and safety profiles, natural products remain a promising frontier. This guide provides a comparative study of Clerodenoside A, a clerodane diterpenoid, against well-established anti-inflammatory drugs—Dexamethasone, a potent corticosteroid, and Diclofenac and Indomethacin, two widely used nonsteroidal anti-inflammatory drugs (NSAIDs). While direct experimental data for this compound is not available in the reviewed literature, this guide utilizes data from structurally similar clerodane diterpenoids to provide a valuable comparative perspective for researchers.
Executive Summary
Clerodane diterpenoids, a class of natural compounds, have demonstrated significant anti-inflammatory potential. Studies on various clerodanes show potent inhibition of key inflammatory mediators, in some cases surpassing the efficacy of conventional drugs like Dexamethasone and Indomethacin in in vitro assays. The primary mechanism of action for these compounds appears to be the suppression of pro-inflammatory signaling pathways, including the NF-κB and MAPK pathways, leading to a downstream reduction in inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines. This positions clerodane diterpenoids, and by extension this compound, as compelling candidates for further investigation in the development of next-generation anti-inflammatory therapeutics.
Quantitative Comparison of Anti-Inflammatory Activity
The following table summarizes the available quantitative data for the inhibition of key inflammatory markers by clerodane diterpenoids and the selected known anti-inflammatory drugs. It is crucial to note that the data for "Clerodane Diterpenoids" is representative of the class, specifically from studies on compounds isolated from Croton poomae, and not this compound itself.[1]
| Compound/Drug | Target | Assay System | IC50 Value (µM) | Reference |
| Clerodane Diterpenoids (Representative) | Nitric Oxide (NO) Production | LPS-activated RAW 264.7 macrophages | 32.19 - 48.85 | [1] |
| Dexamethasone | Nitric Oxide (NO) Production | LPS-activated RAW 264.7 macrophages | 56.28 | [1] |
| Indomethacin | Nitric Oxide (NO) Production | LPS-activated RAW 264.7 macrophages | 154.5 | [1] |
| Diclofenac Sodium | Cyclooxygenase-2 (COX-2) | Human Whole Blood Assay | 0.038 | [2] |
| Indomethacin | Prostaglandin E2 (PGE2) Release | IL-1α-induced Human Synovial Cells | 0.0055 | [3] |
Note: Lower IC50 values indicate higher potency.
Mechanisms of Action: A Comparative Overview
Clerodane Diterpenoids (including this compound)
The anti-inflammatory effects of clerodane diterpenoids are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory cascade.[4][5][6] The primary mechanism involves the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathway.[7][8]
-
NF-κB Inhibition: In a resting state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[9][10][11] Clerodane diterpenoids are thought to interfere with this process, preventing NF-κB activation and subsequent gene expression.
-
MAPK Pathway Inhibition: The MAPK signaling cascade is another crucial pathway that regulates the production of inflammatory mediators. Clerodane diterpenoids may inhibit the phosphorylation of key proteins in this pathway, thereby dampening the inflammatory response.[7][8]
The downstream effects of NF-κB and MAPK inhibition by clerodane diterpenoids include:
-
Reduced Nitric Oxide (NO) Production: By inhibiting the expression of iNOS.[1]
-
Decreased Prostaglandin E2 (PGE2) Synthesis: By inhibiting the expression of COX-2.[12]
-
Suppression of Pro-inflammatory Cytokines: Such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
References
- 1. Inhibition of nitric oxide production by clerodane diterpenoids from leaves and stems of Croton poomae Esser - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flavonoids from Clerodendrum genus and their biological activities [hrcak.srce.hr]
- 3. Antioxidant, anti-inflammatory, and nootropic activities in flavonoid-rich fractions derived from Clerodendrum infortunatum leaf and root extracts: A comparative analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory and Cytotoxic Activities of Clerodane-Type Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory and Cytotoxic Activities of Clerodane-Type Diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The promising therapeutic potentials of ginsenosides mediated through p38 MAPK signaling inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitogen-activated protein kinase (MAPK) pathway mediates the oestrogen-like activities of ginsenoside Rg1 in human breast cancer (MCF-7) cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 10. Redox-sensitive kinases of the nuclear factor-kappaB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Studies on the anti-inflammatory effects of Clerodendron trichotomum Thunberg leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anticancer Potential of Clerodenoside A and Other Natural Compounds
In the landscape of oncology research, the exploration of natural compounds as therapeutic agents continues to be a promising frontier. This guide provides a detailed comparison of the anticancer activity of Clerodenoside A, a representative clerodane diterpene, with other well-established natural compounds: Paclitaxel, Curcumin (B1669340), and Ginsenoside Rg3. The comparative analysis is based on experimental data, focusing on cytotoxic efficacy and the underlying molecular mechanisms of action.
Comparative Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key indicator of a compound's cytotoxic potency against cancer cells. The following table summarizes the IC50 values of Clerodin (as a representative for this compound), Paclitaxel, Curcumin, and Ginsenoside Rg3 across various human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 Value | Citation |
| Clerodin | MCF-7 | Breast Cancer | 30.88 ± 2.06 µg/mL | [1][2] |
| THP-1 | Leukemia | Not explicitly quantified, but demonstrated cytotoxic ability | [3] | |
| Paclitaxel | SK-BR-3 | Breast Cancer | Range: 2.5 - 7.5 nM (24h) | [2] |
| MDA-MB-231 | Breast Cancer | Range: 2.5 - 7.5 nM (24h) | [2] | |
| T-47D | Breast Cancer | Range: 2.5 - 7.5 nM (24h) | [2] | |
| Ovarian Carcinoma Cell Lines (7 lines) | Ovarian Cancer | 0.4 - 3.4 nM | ||
| Non-Small Cell Lung Cancer (NSCLC) Lines (14 lines) | Lung Cancer | Median: 9.4 µM (24h), 0.027 µM (120h) | ||
| Small Cell Lung Cancer (SCLC) Lines (14 lines) | Lung Cancer | Median: 25 µM (24h), 5.0 µM (120h) | ||
| Curcumin | MDA-MB-231 | Breast Cancer | 53.18 µg/mL (48h) | |
| MCF-7 | Breast Cancer | 25.1 µM | [4] | |
| A549 | Lung Cancer | 33 µM (MTT), 52 µM (Neutral Red) | [5] | |
| HCT-116 | Colon Cancer | Not explicitly quantified, but demonstrated growth inhibition | [4] | |
| Ginsenoside Rg3 | MDA-MB-231 | Breast Cancer | S-PPD metabolite: 50 µM, R-PPD metabolite: 16 µM | [6] |
| Gallbladder Cancer Cell Lines (GBC-SD, NOZ) | Gallbladder Cancer | ~100 µM | [7] | |
| 4T1 | Breast Cancer | >10 µg/mL (Rg3 alone), Synergistic with Doxorubicin |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, including incubation times and specific assay protocols. The data presented is collated from multiple studies.
Mechanisms of Anticancer Action: A Focus on Apoptosis
A crucial mechanism by which many anticancer agents exert their effects is through the induction of apoptosis, or programmed cell death. This process is tightly regulated by a complex network of signaling pathways.
This compound (Represented by Clerodin)
Experimental evidence suggests that clerodane diterpenes, including Clerodin, induce apoptosis primarily through the intrinsic (mitochondrial) pathway . In human monocytic leukemia (THP-1) cells, Clerodin has been shown to upregulate the expression of caspase-3, a key executioner caspase in the apoptotic cascade[3]. Furthermore, in MCF-7 breast cancer cells, Clerodin treatment leads to an increase in intracellular reactive oxygen species (ROS)[1][2]. Elevated ROS levels can induce mitochondrial damage, leading to the release of pro-apoptotic factors and subsequent activation of the caspase cascade. Studies on other clerodane diterpenes, such as caseamembrin C in prostate cancer cells, have demonstrated the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, further supporting the involvement of the intrinsic pathway[8].
Paclitaxel
Paclitaxel, a well-known chemotherapeutic agent, functions by stabilizing microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. Its pro-apoptotic effects are also mediated through the intrinsic pathway, involving the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2.
Curcumin
The anticancer activity of curcumin is multifaceted, involving the modulation of several signaling pathways. In breast cancer cells, curcumin can induce apoptosis through both p53-dependent and -independent pathways[4]. The p53-independent mechanism involves the generation of ROS, which alters mitochondrial membrane potential and increases the Bax/Bcl-2 ratio, favoring apoptosis[4].
Ginsenoside Rg3
Ginsenoside Rg3 and its metabolites have been shown to induce apoptosis in various cancer cells. For instance, in gallbladder cancer cells, 20(S)-Rg3 exposure leads to an accumulation of p53 and p21, key regulators of cell cycle arrest and apoptosis[7]. The active metabolites of Rg3, S-PPD and R-PPD, have also been shown to induce cell death in breast cancer cells[6].
Signaling Pathways and Experimental Workflows
To visualize the complex interactions involved in the anticancer mechanisms and the experimental procedures used to elucidate them, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathway of Clerodin-Induced Apoptosis
Caption: Clerodin-induced intrinsic apoptosis pathway.
Experimental Workflow for IC50 Determination using MTT Assay
Caption: Workflow for determining IC50 values.
Logical Relationship for Comparing Anticancer Activity
Caption: Key aspects for anticancer comparison.
Experimental Protocols
MTT Assay for Cell Viability and IC50 Determination
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1x10⁴ to 1x10⁵ cells per well and incubated overnight to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound, Paclitaxel) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Following treatment, the media is replaced with fresh media containing MTT solution (final concentration ~0.5 mg/mL), and the plate is incubated for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The media containing MTT is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Western Blotting for Apoptosis-Related Proteins (Bcl-2 and Caspase-3)
Western blotting is a technique used to detect specific proteins in a sample. It is commonly employed to analyze changes in the expression of apoptosis-related proteins.
-
Protein Extraction: Cancer cells are treated with the test compound for a specified duration. After treatment, the cells are lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay, such as the Bradford or BCA assay, to ensure equal loading of protein for each sample.
-
SDS-PAGE: Equal amounts of protein from each sample are separated based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific binding of antibodies.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., anti-Bcl-2, anti-caspase-3, anti-cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate that reacts with the enzyme on the secondary antibody, producing a signal that can be captured on X-ray film or with a digital imager. The intensity of the bands corresponds to the amount of the target protein. β-actin is often used as a loading control to normalize the expression levels of the target proteins.
Conclusion
This guide provides a comparative overview of the anticancer activity of this compound (represented by Clerodin) and other prominent natural compounds. While Clerodin demonstrates promising cytotoxic effects, particularly through the induction of the intrinsic apoptotic pathway, further research is warranted to establish its efficacy across a broader range of cancer types and to fully elucidate its molecular mechanisms. The established anticancer agents Paclitaxel, Curcumin, and Ginsenoside Rg3 offer valuable benchmarks for evaluating the potential of novel natural products in cancer therapy. The provided experimental protocols and pathway diagrams serve as a resource for researchers in the field of natural product-based drug discovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Bioinformatics and Network Pharmacology of the First Crystal Structured Clerodin: Anticancer and Antioxidant Potential against Human Breast Carcinoma Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clerodane diterpene 3-deoxycaryoptinol (Clerodin) selectively induces apoptosis in human monocytic leukemia (THP-1) cells and upregulates apoptotic protein caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of apoptosis in human colorectal cancer cells by nanovesicles from fingerroot (Boesenbergia rotunda (L.) Mansf.) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Investigation of extrinsic and intrinsic apoptosis pathways of new clerodane diterpenoids in human prostate cancer PC-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Neuroprotective Promise of Clerodane Diterpenes: A Comparative Analysis of Salvinorin A
With the rising prevalence of neurodegenerative diseases, the quest for novel neuroprotective agents is a paramount endeavor in modern medicine. While the specific compound Clerodenoside A remains largely uncharacterized in publicly available research, this guide delves into the neuroprotective potential of a closely related and well-studied clerodane diterpene, Salvinorin A. By examining its efficacy across various in vitro and in vivo models, we aim to provide researchers, scientists, and drug development professionals with a comprehensive comparison of its neuroprotective validation.
Salvinorin A, a potent and selective kappa-opioid receptor (KOR) agonist, has demonstrated significant neuroprotective effects in preclinical models of ischemic stroke and neuroinflammation. This guide will synthesize the available experimental data, detail the methodologies employed, and visualize the key signaling pathways involved in its mechanism of action.
Quantitative Assessment of Neuroprotective Efficacy
The neuroprotective potential of Salvinorin A has been quantified in several key models, demonstrating its ability to mitigate neuronal damage and improve functional outcomes.
In Vitro Models of Neuronal Injury
| Experimental Model | Cell Line | Treatment | Endpoint | Result |
| Oxygen-Glucose Deprivation (OGD) | Human Brain Microvascular Endothelial Cells (HBMECs) | Salvinorin A | Cell Viability | Increased cell viability |
| Apoptosis Rate | Decreased apoptotic rate | |||
| Mitochondrial Membrane Potential | Protected mitochondrial membrane potential | |||
| Reactive Oxygen Species (ROS) | Reduced ROS levels | |||
| Neuroinflammation | Murine Macrophages (LPS-stimulated) | Salvinorin A (0.1-10 pM) | Nitrite Levels | Reduced |
| TNF-α Levels | Reduced | |||
| IL-10 Levels | Reduced |
In Vivo Models of Ischemic Stroke
| Animal Model | Injury Model | Treatment | Endpoint | Result |
| Mouse | Transient Middle Cerebral Artery Occlusion (tMCAO) | Intranasal Salvinorin A (50 µg/kg) | Infarct Volume | Significantly reduced |
| Neurological Function | Improved long-term neurofunctional outcome | |||
| Blood-Brain Barrier Integrity | Preserved | |||
| Rhesus Monkey | Autologous Blood Clot-induced MCAO | Intranasal Salvinorin A | Infarct Volume | Reduced from 7.2 ± 1.0 cm³ to 3.9 ± 0.7 cm³[1][2] |
| Neurological Score (NHPSS) | Significantly reduced to almost normal over 28 days[1][2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
In Vitro Oxygen-Glucose Deprivation (OGD) Model
This model simulates the ischemic conditions of a stroke in a controlled cellular environment.
-
Cell Culture: Human Brain Microvascular Endothelial Cells (HBMECs) are cultured to confluence in appropriate media.
-
OGD Induction: The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., 95% N₂ and 5% CO₂) for a specified duration to induce cellular stress.
-
Treatment: Salvinorin A is added to the culture medium at various concentrations during the OGD period or upon reoxygenation.
-
Assessment of Neuroprotection:
-
Cell Viability: Assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.
-
Apoptosis: Quantified by methods like TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) staining or flow cytometry using Annexin V/Propidium Iodide staining.
-
Mitochondrial Health: Mitochondrial membrane potential is measured using fluorescent dyes like JC-1.
-
Oxidative Stress: Intracellular reactive oxygen species (ROS) levels are determined using probes such as DCFDA (2',7'-dichlorofluorescin diacetate).[1]
-
In Vivo Ischemic Stroke Model (tMCAO)
The transient middle cerebral artery occlusion (tMCAO) model is a widely used surgical procedure in rodents to mimic human ischemic stroke.
-
Animal Model: Adult male mice are typically used.
-
Surgical Procedure: A filament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery (MCA), inducing focal cerebral ischemia. After a defined period (e.g., 60 minutes), the filament is withdrawn to allow reperfusion.
-
Treatment: Salvinorin A is administered, often intranasally to facilitate rapid brain uptake, at a specific time point relative to the ischemic insult (e.g., 10 minutes after reperfusion).[3][4]
-
Outcome Measures:
-
Infarct Volume: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC), where healthy tissue stains red and the infarcted area remains white. The volume of the infarct is then calculated.[5]
-
Neurological Deficit Scoring: A battery of behavioral tests is used to assess motor and sensory function post-stroke.
-
Blood-Brain Barrier Permeability: Assessed by injecting a tracer dye (e.g., Evans blue) and measuring its extravasation into the brain parenchyma.[1]
-
Neuroinflammation Model (LPS-stimulated Macrophages)
This in vitro model is used to assess the anti-inflammatory properties of a compound.
-
Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) or primary peritoneal macrophages are cultured.
-
Stimulation: The cells are stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to induce an inflammatory response.
-
Treatment: Salvinorin A is added to the culture medium at various concentrations prior to or concurrently with LPS stimulation.
-
Measurement of Inflammatory Mediators:
-
Nitrite: The concentration of nitrite, a stable product of nitric oxide (NO), in the culture supernatant is measured using the Griess reagent.
-
Cytokines: Levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and anti-inflammatory cytokines like Interleukin-10 (IL-10) are quantified using ELISA (Enzyme-Linked Immunosorbent Assay).[6][7][8]
-
Signaling Pathways in Salvinorin A-Mediated Neuroprotection
The neuroprotective effects of Salvinorin A are primarily initiated by its binding to and activation of the kappa-opioid receptor (KOR). This event triggers a cascade of intracellular signaling pathways that ultimately lead to the observed cellular protection.
Caption: Salvinorin A's neuroprotective signaling cascade.
Activation of KOR by Salvinorin A leads to the stimulation of intracellular signaling molecules, including the Extracellular signal-regulated kinase (ERK) and AMP-activated protein kinase (AMPK).[1][9][10] The activation of the ERK pathway is associated with the inhibition of neuroinflammatory processes.[11] The AMPK pathway, in turn, can upregulate Mitofusin-2 (Mfn2), a protein crucial for maintaining mitochondrial function.[1] By preserving mitochondrial integrity and reducing oxidative stress, and by suppressing inflammatory responses, Salvinorin A ultimately inhibits apoptotic cell death and promotes neuronal survival.
Conclusion
While the direct neuroprotective profile of this compound remains to be elucidated, the comprehensive data available for the structurally related clerodane diterpene, Salvinorin A, offers a compelling case for the therapeutic potential of this class of compounds. The consistent neuroprotective effects observed across in vitro and in vivo models, particularly in the context of ischemic injury and neuroinflammation, highlight the kappa-opioid receptor as a promising target for neuroprotective drug development. Further research is warranted to explore the specific activities of this compound and other related diterpenoids to fully understand their therapeutic utility in combating neurodegenerative diseases.
References
- 1. Salvinorin A moderates postischemic brain injury by preserving endothelial mitochondrial function via AMPK/Mfn2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cornin protects SH-SY5Y cells against oxygen and glucose deprivation-induced autophagy through the PI3K/Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mu and kappa opioid receptors activate ERK/MAPK via different protein kinase C isoforms and secondary messengers in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PD98059 protects SH-SY5Y cells against oxidative stress in oxygen–glucose deprivation/reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Salvinorin A - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Therapeutic Potential of Salvinorin A and Its Analogues in Various Neurological Disorders [transpopmed.org]
- 10. Pharmacokinetics of the potent hallucinogen, salvinorin A in primates parallels the rapid onset, short duration of effects in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Clerodane Diterpenoids: Andrographolide, Salvinorin A, and Columbin
An Important Clarification on Clerodenoside A: Initial research indicates that this compound, also known as Diacetylmartynoside, is classified as a phenolic glycoside and not a clerodane diterpenoid. Therefore, a direct comparison with clerodane diterpenoids would be inaccurate. This guide will proceed with a comparative analysis of three well-researched clerodane diterpenoids: Andrographolide, Salvinorin A, and Columbin, focusing on their anti-inflammatory and cytotoxic properties as representative examples of this class of compounds.
Clerodane diterpenoids are a large and structurally diverse class of natural products that have garnered significant interest in the scientific community for their wide range of biological activities.[1][2][3] This guide provides a comparative analysis of the anti-inflammatory and cytotoxic effects of three prominent clerodane diterpenoids: Andrographolide, Salvinorin A, and Columbin. The information is presented to aid researchers, scientists, and drug development professionals in understanding the therapeutic potential and mechanisms of action of these compounds.
Comparative Analysis of Biological Activities
The cytotoxic and anti-inflammatory activities of Andrographolide, Salvinorin A, and Columbin are summarized below. The data presented are IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro.
| Compound | Biological Activity | Cell Line / Model | IC50 Value | Reference |
| Andrographolide | Cytotoxicity | Breast Cancer (MCF-7) | 15.6 µM | [4] |
| Cytotoxicity | Colorectal Cancer (HCT-116) | 23.9 µM | [4] | |
| Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages (Nitric Oxide Production) | 7.83 µg/mL | [5] | |
| Salvinorin A | Cytotoxicity | Not widely reported for anticancer effects | - | |
| Anti-inflammatory | κ-opioid receptor activation | Ki = 2.4 nM | ||
| Columbin | Cytotoxicity | Breast Cancer (MCF-7) | 5.2 µM | [4] |
| Cytotoxicity | Colorectal Cancer (HCT-116) | 7.2 µM | [4] | |
| Anti-inflammatory | Anti-inflammatory and anticancer efficacy has been noted | - | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and for critical evaluation of the presented data.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, HCT-116) are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Andrographolide, Columbin) and incubated for another 24-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.
Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Macrophages)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Seeding: RAW 264.7 macrophage cells are seeded in a 96-well plate at a density of 5 x 10^5 cells/well and allowed to adhere for 24 hours.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compound for 1 hour.
-
LPS Stimulation: Following pre-treatment, the cells are stimulated with LPS (1 µg/mL) to induce an inflammatory response and incubated for 24 hours.
-
Nitrite (B80452) Measurement (Griess Assay): 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: The absorbance is measured at 540 nm. The amount of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve.
-
Inhibition Calculation: The percentage of NO production inhibition is calculated relative to the LPS-stimulated control.
Signaling Pathways and Mechanisms of Action
The biological activities of these clerodane diterpenoids are mediated through their interaction with various cellular signaling pathways.
Andrographolide
Andrographolide exerts its anti-inflammatory and anticancer effects by modulating several key signaling pathways.
Caption: Andrographolide's mechanism of action.
Andrographolide has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses. It also modulates the phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways, which are crucial for cell survival and proliferation.
Salvinorin A
Salvinorin A is unique among clerodane diterpenoids for its potent and selective agonism at the kappa-opioid receptor (KOR).
Caption: Salvinorin A's primary mechanism of action.
Its interaction with the KOR is responsible for its psychoactive effects and also contributes to its analgesic and anti-inflammatory properties. Unlike many other clerodanes, its primary mechanism is not directly linked to the common inflammatory or cancer-related pathways like NF-κB.
Columbin
Columbin has demonstrated both anti-inflammatory and anticancer activities.[1] While its precise molecular targets are still under investigation, it is thought to modulate inflammatory pathways in a manner that contributes to its therapeutic effects.
Caption: General experimental workflow.
Conclusion
Andrographolide, Salvinorin A, and Columbin, three distinct clerodane diterpenoids, exhibit a range of potent biological activities. Andrographolide and Columbin show promise as cytotoxic and anti-inflammatory agents through the modulation of key cellular signaling pathways. Salvinorin A, with its unique and potent agonism at the kappa-opioid receptor, presents a different mechanistic profile. This comparative guide highlights the therapeutic potential of clerodane diterpenoids and underscores the importance of further research to elucidate their mechanisms of action for the development of novel therapeutic agents.
References
- 1. Anti-Inflammatory and Cytotoxic Activities of Clerodane-Type Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Inflammatory and Cytotoxic Activities of Clerodane-Type Diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biologically Active Diterpenoids in the Clerodendrum Genus—A Review - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Action of Clerodenoside A: A Guide to Confirmation via Genetic Knockdown
For researchers, scientists, and professionals in drug development, this guide provides a comparative framework for confirming the mechanism of action of the natural compound Clerodenoside A. By leveraging genetic knockdown techniques, we can validate its molecular targets and elucidate its role in cellular signaling pathways.
While the precise mechanism of action for this compound is still under investigation, this guide outlines a systematic approach to its confirmation, drawing parallels with established methodologies in drug discovery and target validation. The focus is on comparing the phenotypic effects of this compound treatment with those observed upon the genetic knockdown of its hypothesized target proteins.
Comparison of Effects: this compound vs. Genetic Knockdown
To validate the molecular target of this compound, a direct comparison between the effects of the compound and the specific knockdown of a suspected target protein is essential. The following table illustrates a hypothetical comparison, which would need to be populated with experimental data.
| Parameter Measured | Effect of this compound Treatment | Effect of Target Protein Knockdown (siRNA/shRNA) | Effect of Control (e.g., Scrambled siRNA) |
| Target Protein Expression | No direct effect expected | Significant decrease in protein levels | No significant change |
| Downstream Effector Phosphorylation | Decrease/Increase (pathway-dependent) | Decrease/Increase (mirroring this compound effect) | No significant change |
| Reporter Gene Activity | Inhibition/Activation of specific promoter | Inhibition/Activation (mirroring this compound effect) | No significant change |
| Cell Viability/Proliferation | Dose-dependent decrease | Decrease in viability/proliferation | No significant change |
| Apoptosis Marker (e.g., Caspase-3/7 activity) | Dose-dependent increase | Increase in apoptosis | No significant change |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are standard protocols for key experiments in this validation process.
Cell Culture and Treatment
-
Cell Lines: Select appropriate cell lines based on the hypothesized target and disease context. For example, if this compound is predicted to have anti-cancer properties, relevant cancer cell lines (e.g., MCF-7, A549) should be used.
-
Culture Conditions: Maintain cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Treat cells with a range of concentrations to determine the optimal dose for subsequent experiments. A vehicle control (DMSO) must be included in all experiments.
Genetic Knockdown using siRNA
Gene knockdown is a technique used to reduce the expression of one or more of an organism's genes.[1] This can be achieved by treating cells with a reagent like a short RNA oligonucleotide that has a sequence complementary to an mRNA transcript, a method known as RNA interference (RNAi).[1]
-
siRNA Design and Synthesis: Design and synthesize small interfering RNAs (siRNAs) targeting the specific mRNA of the hypothesized protein target. A non-targeting scrambled siRNA should be used as a negative control.
-
Transfection: Transfect the cells with the specific siRNA and scrambled control siRNA using a suitable lipid-based transfection reagent according to the manufacturer's protocol. The key to siRNA knockdown is that it triggers RNA interference mechanisms.[2]
-
Seed cells in 6-well plates to achieve 50-60% confluency on the day of transfection.
-
Dilute siRNA in serum-free medium.
-
Dilute the transfection reagent in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate at room temperature to allow complex formation.
-
Add the complexes to the cells and incubate for 48-72 hours before further analysis. When siRNAs enter cells, they bind to RISC complexes and produce a single-stranded guide strand.[2] The guide strand then pairs with the target mRNA, which is subsequently cleaved and degraded by the cell.[2][3]
-
Western Blot Analysis
-
Protein Extraction: Lyse the treated and transfected cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against the target protein, downstream effectors (and their phosphorylated forms), and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.
Cell Viability and Apoptosis Assays
-
Cell Viability (MTT Assay):
-
Seed cells in a 96-well plate and treat with this compound or perform siRNA transfection.
-
After the incubation period, add MTT reagent to each well and incubate.
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Apoptosis Assay (Caspase-Glo 3/7 Assay):
-
Seed cells in a 96-well plate and treat as described above.
-
Add the Caspase-Glo 3/7 reagent to each well.
-
Incubate at room temperature.
-
Measure the luminescence using a luminometer.
-
Visualizing the Path to Confirmation
Diagrams are essential for conceptualizing complex biological processes and experimental designs.
Caption: Hypothesized signaling pathway of this compound.
Caption: Experimental workflow for mechanism of action confirmation.
Caption: Logical framework for target validation.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Clerodenoside A
For researchers, scientists, and drug development professionals, the precise and accurate quantification of bioactive compounds is paramount. This guide provides a comparative overview of analytical methodologies for the quantification of Clerodenoside A, a diterpenoid glycoside. While specific cross-validation data for this compound is not extensively available in the public domain, this guide synthesizes representative data from studies on structurally related compounds, such as other glycosides and saponins, to compare the performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate analytical method is crucial and depends on factors such as the required sensitivity, selectivity, and the complexity of the sample matrix.
Data Presentation: A Comparative Analysis
The performance of HPLC-UV and LC-MS/MS for the quantification of various compounds analogous to this compound is summarized below. These tables highlight key validation parameters for each method, offering a clear comparison to aid in the selection of the most suitable technique for your research needs.
Table 1: Comparison of HPLC-UV Method Validation Parameters for Compounds Structurally Related to this compound
| Analyte (Analogue) | Linearity (r²) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Accuracy (Recovery %) | Precision (RSD %) | Reference |
| Oleanolic Acid | >0.9999 | 0.08 | 0.24 | 94.70 - 105.81 | <2.0 | [1][2] |
| Ursolic Acid | >0.9999 | 0.12 | 0.36 | 94.70 - 105.81 | <2.0 | [1][2] |
| Solasodine | 0.9966 | 0.2 | 0.7 | 80.9 - 102.5 | <5.0 (Inter-day) | [3] |
| Eperisone HCl | 0.9942 | 0.645 | 1.957 | Not Reported | Not Reported | [4] |
Table 2: Comparison of LC-MS/MS Method Validation Parameters for Compounds Structurally Related to this compound
| Analyte (Analogue) | Linearity (r²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (Recovery %) | Precision (RSD %) | Reference |
| Flavonoid Glucuronides | >0.99 (implied) | Not Reported | 1.56 nM (in blood) | >85 | <20 (Matrix Effect) | [5] |
| Adenosine & Guanosine | >0.99 (implied) | Not Reported | 0.2 µg/g | Not Reported | Not Reported | [6] |
| Siponimod Impurities | >0.99 (implied) | 0.004 µg/mL | 0.013 µg/mL | Not Reported | Not Reported | [7] |
| Sennosides | ≥0.9990 | Not Reported | 1 µg/mL | Not Reported | Not Reported | [8] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. Below are representative protocols for sample preparation and analysis of compounds similar to this compound using HPLC-UV and LC-MS/MS.
Representative HPLC-UV Protocol
This protocol is based on methods developed for the analysis of triterpenoids and other natural products.[2][3]
-
Instrumentation : A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Column : A reversed-phase C18 column (e.g., 150 x 4.6 mm, 3 µm or 250 x 4.6 mm, 5 µm) is commonly used.[3]
-
Mobile Phase : A gradient elution is typically employed using a mixture of an aqueous phase (e.g., water with 0.1% formic or acetic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol). The specific gradient program will depend on the analyte and matrix.
-
Flow Rate : Typically in the range of 0.5-1.0 mL/min.[2]
-
Detection Wavelength : The wavelength is selected based on the UV absorbance maximum of this compound. For similar compounds without strong chromophores, detection might be set around 205 nm.[3]
-
Injection Volume : 10-20 µL.[2]
-
Sample Preparation :
-
Extraction: Solid samples are typically extracted with a suitable organic solvent like methanol (B129727) or ethanol, often using sonication or reflux.
-
Cleanup: The crude extract may be subjected to solid-phase extraction (SPE) to remove interfering matrix components.
-
Final Solution: The cleaned extract is dissolved in the mobile phase or a compatible solvent before injection.
-
Representative LC-MS/MS Protocol
This protocol is a generalized procedure based on methods for various small molecules and natural products.[5][9]
-
Instrumentation : A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1]
-
Column : A high-efficiency reversed-phase C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm) is often used for better separation and faster analysis times.[5]
-
Mobile Phase : A gradient elution with an aqueous phase containing a modifier like 0.1% formic acid or ammonium (B1175870) formate (B1220265) and an organic phase such as acetonitrile or methanol is common.[9]
-
Flow Rate : A typical flow rate for LC-MS/MS is 0.3-0.5 mL/min.[9]
-
Ionization Source : Electrospray ionization (ESI) is frequently used, and can be operated in either positive or negative ion mode depending on the analyte's properties.
-
Mass Spectrometry : The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions for the analyte and an internal standard.
-
Sample Preparation :
-
Extraction: Similar to HPLC-UV, samples are extracted with an organic solvent.
-
Cleanup: For complex matrices like plasma or bile, protein precipitation or solid-phase extraction (SPE) is often necessary to remove interferences.[5]
-
Final Solution: The final extract is typically dissolved in a solvent compatible with the initial mobile phase conditions.
-
Mandatory Visualizations
Workflow for Cross-Validation of Analytical Methods
Caption: Workflow for the cross-validation of two analytical methods.
Signaling Pathway for Method Selection Logic
Caption: Decision pathway for analytical method selection.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jyoungpharm.org [jyoungpharm.org]
- 4. ijprt.org [ijprt.org]
- 5. Development and validation of an LC-MS/MS method for the quantification of flavonoid glucuronides (wogonoside, baicalin, and apigenin-glucuronide) in the bile and blood samples: Application to a portal vein infusion study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Validation of LC-MS/MS Method for Quantitative Determination of Adenosine, Guanosine, Xanthine and Uric acid in Widely Consumed Vegetables in Thailand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijalsr.org [ijalsr.org]
- 8. impactfactor.org [impactfactor.org]
- 9. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Natural vs. Synthetic Clerodane Diterpenoids: Efficacy and Therapeutic Potential
A comprehensive examination of the biological activities of clerodane diterpenoids derived from natural sources versus those produced through chemical synthesis reveals distinct advantages and challenges for each approach. While natural clerodanes from the Clerodendrum genus have shown promising anti-inflammatory and cytotoxic effects, synthetic analogues offer the potential for structural modification to enhance potency and specificity. This guide provides a comparative overview, supported by experimental data, to aid researchers and drug development professionals in navigating the therapeutic landscape of this important class of compounds.
Clerodane diterpenoids are a diverse group of natural products isolated from various plants, with the genus Clerodendrum being a particularly rich source.[1][2] These compounds have garnered significant interest for their wide range of biological activities, including anti-inflammatory, anticancer, and insect antifeedant properties.[3][4] The complex structures of clerodane diterpenoids, however, present challenges for both isolation from natural sources and total synthesis in the laboratory. This comparison will use Clerodin, a representative clerodane diterpenoid first isolated from Clerodendrum infortunatum, as a focal point for the discussion of the natural compound's efficacy, and will draw upon data from synthetic clerodane analogues to highlight the potential of synthetic approaches.
Efficacy of Natural Clerodane Diterpenoids
Naturally occurring clerodane diterpenoids isolated from Clerodendrum species have demonstrated significant biological activities in various preclinical studies. These compounds are often present in complex mixtures within the plant extracts, and their isolation and purification are crucial for assessing their specific effects.
Anti-inflammatory Activity
Anticancer and Cytotoxic Activity
Various diterpenoids from Clerodendrum have been evaluated for their cytotoxic effects against several cancer cell lines.[1][5] For example, a study on the methanol (B129727) extract of Clerodendrum infortunatum, containing the clerodane diterpenoid Clerodinin A, demonstrated significant anticancer activity against Ehrlich's ascites carcinoma (EAC) in mice.[6] The treatment was found to decrease tumor volume and increase the lifespan of the tumor-bearing animals.[6] The cytotoxic potential of this extract was also evaluated in vitro, with a determined IC50 value against EAC cell lines.[6]
Efficacy of Synthetic Clerodane Diterpenoids
The total synthesis of complex natural products like clerodane diterpenoids is a significant challenge in organic chemistry. However, synthetic approaches offer the invaluable opportunity to create novel analogues with potentially improved biological activities and to overcome the limitations of supply from natural sources. While a direct comparison of the efficacy of synthetic versus natural Clerodenoside A is not possible due to the lack of data on a synthetic counterpart, we can look at the broader class of synthetic clerodane diterpenoids to understand their potential.
The synthesis of clerodane analogues allows for systematic modifications of the core structure, enabling structure-activity relationship (SAR) studies. These studies are crucial for identifying the key structural features responsible for the biological effects and for designing more potent and selective compounds.
Data Summary
The following tables summarize representative quantitative data for the biological activities of natural clerodane diterpenoids from Clerodendrum species. It is important to note that a direct comparison with synthetic this compound is not possible due to the absence of published data.
Table 1: Anticancer Activity of a Natural Clerodendrum infortunatum Extract Containing Clerodinin A
| Parameter | EAC Control Group | MECI (100 mg/kg) | MECI (200 mg/kg) |
| Median Survival Time (days) | 19.42 ± 0.91 | 23.44 ± 2.69 | 27.57 ± 2.57 |
| In vitro Cytotoxicity (IC50) | - | 498.33 µg/mL | - |
Data from a study on the methanol extract of C. infortunatum (MECI) against Ehrlich's ascites carcinoma (EAC) in mice.[6]
Experimental Protocols
The following are summaries of typical experimental protocols used to evaluate the efficacy of clerodane diterpenoids.
In Vivo Anticancer Activity Assessment
The anticancer activity of a methanol extract of Clerodendrum infortunatum was evaluated in Swiss albino mice bearing Ehrlich's ascites carcinoma (EAC).[6]
-
Animal Model: Swiss albino mice were intraperitoneally inoculated with EAC cells.
-
Treatment: The day after inoculation, the animals were treated with the methanol extract of C. infortunatum (MECI) at doses of 100 and 200 mg/kg body weight for nine consecutive days.[6] A control group received the vehicle.
-
Parameters Measured: The effects of the extract were assessed by monitoring the median survival time, changes in body weight, and hematological parameters.[6] The volume of ascitic fluid was also measured.[6]
In Vitro Cytotoxicity Assay
The in vitro cytotoxicity of the C. infortunatum extract was determined against EAC cell lines using the trypan blue exclusion method.[6]
-
Cell Culture: EAC cells were maintained in appropriate culture conditions.
-
Drug Exposure: The cells were incubated with varying concentrations of the plant extract for a specified period.[6]
-
Viability Assessment: After incubation, cell viability was determined by staining with trypan blue. The percentage of viable cells was calculated, and the IC50 value (the concentration required to inhibit 50% of cell growth) was determined.[6]
Signaling Pathways and Experimental Workflows
The biological effects of clerodane diterpenoids are mediated through their interaction with various cellular signaling pathways. While the specific pathways for many of these compounds are still under investigation, some have been shown to induce apoptosis and modulate inflammatory responses.
Below are diagrams illustrating a representative signaling pathway that could be modulated by clerodane diterpenoids and a typical experimental workflow for their evaluation.
Conclusion
The comparison between natural and synthetic this compound is currently hampered by a lack of data on the synthetic compound. However, the broader class of clerodane diterpenoids from the genus Clerodendrum demonstrates significant therapeutic potential, particularly in the areas of anti-inflammatory and anticancer activity. Natural sources provide a rich diversity of these compounds, though their isolation can be challenging. Chemical synthesis, while complex, offers the promise of producing these molecules in larger quantities and creating novel analogues with enhanced efficacy and specificity. Future research should focus on the total synthesis of promising natural clerodane diterpenoids like this compound and a direct comparison of the biological activities of the natural and synthetic forms to fully elucidate their therapeutic potential.
References
- 1. Biologically Active Diterpenoids in the Clerodendrum Genus-A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Clerodane diterpenes: sources, structures, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medcraveonline.com [medcraveonline.com]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
Assessing the Synergistic Potential of Clerodenoside A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the potential synergistic effects of Clerodenoside A, a phenolic glycoside, with other compounds. Due to the limited direct experimental data on this compound, this guide draws objective comparisons from structurally and functionally similar phenolic glycosides, namely acteoside and martynoside, to provide a foundational understanding and framework for future research.
Introduction to this compound and Phenolic Glycosides
This compound, also known as Diacetylmartynoside, is a phenolic glycoside isolated from plants of the Clerodendrum genus, such as Clerodendrum inerme.[1] This class of compounds is distinct from clerodane diterpenes, which are also found in some Clerodendrum species. Phenolic glycosides are known for a variety of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The therapeutic potential of these compounds can often be enhanced through synergistic combinations with other agents.
Synergistic Effects of Structurally Similar Compounds
A key study investigated the synergistic effects of acteoside with oxaliplatin (B1677828), a first-line chemotherapy agent for hepatocellular carcinoma (HCC).[3][4] The combination of acteoside and oxaliplatin was found to more effectively inhibit cancer cell viability, invasion, and migration compared to either compound alone.[3] Furthermore, acteoside was observed to alleviate the toxicity associated with oxaliplatin treatment.[3][4]
Table 1: Synergistic Effect of Acteoside with Oxaliplatin on Hepatocellular Carcinoma Cells
| Combination | Cell Line | Assay | Key Findings | Combination Index (CI) | Reference |
| Acteoside + Oxaliplatin | HepG2 | Cell Viability (CCK-8) | Significantly decreased cell viability compared to individual treatments. | Synergistic (CI < 1) | [3] |
| Acteoside + Oxaliplatin | Hepa1-6 | Cell Viability (CCK-8) | Enhanced inhibition of cell proliferation. | Synergistic (CI < 1) | [3] |
| Acteoside + Oxaliplatin | HepG2 | Transwell Invasion | Greater reduction in cell invasion. | Not Reported | [3] |
| Acteoside + Oxaliplatin | Hepa1-6 | Wound Healing | More potent inhibition of cell migration. | Not Reported | [3] |
Note: Specific CI values were stated as synergistic (CI < 1) in the source material, but precise numerical values for each assay were not provided.
Mechanistic Insights: The PI3K/Akt Signaling Pathway
The synergistic effects of acteoside and oxaliplatin are attributed to the modulation of key signaling pathways involved in cancer cell survival and proliferation.[3] The study indicated that acteoside enhances the anticancer efficacy of oxaliplatin by inhibiting the PI3K/Akt signaling pathway.[3][4] This pathway is frequently over-activated in many cancers, promoting cell growth and resistance to apoptosis.[3][5][6] By downregulating this pathway, acteoside sensitizes cancer cells to the cytotoxic effects of chemotherapy.
Experimental Protocols for Assessing Synergy
To quantitatively assess the synergistic effects of this compound with other compounds, a systematic experimental approach is required. The following protocols are standard methods for determining the nature of drug interactions.
Checkerboard Assay
The checkerboard assay is a common in vitro method to screen for synergy between two compounds.[7][8]
-
Preparation of Compounds: Prepare stock solutions of this compound and the compound it will be combined with.
-
Serial Dilutions: In a 96-well microtiter plate, perform serial dilutions of this compound along the x-axis and the second compound along the y-axis. This creates a matrix of different concentration combinations.[9]
-
Cell Seeding: Seed the wells with the target cancer cells at a predetermined density.
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours).
-
Cell Viability Assessment: Measure cell viability using an appropriate assay, such as MTT, CCK-8, or CellTiter-Glo.
-
Data Analysis: The results are used to calculate the Fractional Inhibitory Concentration (FIC) index.
Calculation of Combination Index (CI)
The Chou-Talalay method is a widely accepted approach for quantifying drug synergy based on the median-effect principle.[10][11][12] The Combination Index (CI) provides a quantitative measure of the interaction between two drugs.
The CI is calculated using the following formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
Where:
-
(Dx)₁ is the dose of drug 1 alone that produces a certain effect (e.g., 50% inhibition of cell growth, IC50).
-
(Dx)₂ is the dose of drug 2 alone that produces the same effect.
-
(D)₁ and (D)₂ are the doses of drug 1 and drug 2 in combination that also produce the same effect.
The interpretation of the CI value is as follows:[10]
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
Isobologram Analysis
An isobologram provides a graphical representation of drug interactions.[1][4]
-
Plotting: The x-axis represents the concentration of drug 1, and the y-axis represents the concentration of drug 2.
-
IC50 Values: The IC50 values of each drug alone are plotted on their respective axes.
-
Line of Additivity: A straight line connecting the two IC50 points represents the line of additivity.[13]
-
Combination Data Points: The concentrations of the two drugs in combination that produce the 50% inhibitory effect are plotted on the graph.
-
Interpretation:
-
Data points falling below the line of additivity indicate synergism .[13]
-
Data points falling on the line indicate an additive effect.
-
Data points falling above the line indicate antagonism .
-
Conclusion and Future Directions
While direct experimental evidence for the synergistic effects of this compound is currently limited, the data from structurally related phenolic glycosides like acteoside strongly suggest a high potential for such interactions, particularly in the context of cancer therapy. The demonstrated synergy of acteoside with oxaliplatin, mediated through the inhibition of the PI3K/Akt pathway, provides a compelling rationale for investigating this compound in similar combination studies.
Future research should focus on performing systematic in vitro screening of this compound with a panel of conventional chemotherapeutic agents and other natural compounds. Positive hits from these screens should then be validated in preclinical in vivo models to assess both efficacy and potential for toxicity reduction. Elucidating the precise molecular mechanisms underlying any observed synergy will be crucial for the rational design of novel combination therapies.
References
- 1. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An overview of drug combination analysis with isobolograms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. emerypharma.com [emerypharma.com]
- 10. punnettsquare.org [punnettsquare.org]
- 11. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. SynergyFinder™ Drug Combination Studies | Oncolines B.V. [oncolines.com]
Independent Verification of Published Clerodenoside A Findings: A Comparative Guide
Initial searches for published data on "Clerodenoside A" have yielded no specific results for a compound with this name. Consequently, a direct comparative guide based on its initial publication and subsequent independent verification cannot be compiled at this time.
This guide is intended for researchers, scientists, and drug development professionals to provide an objective comparison of published findings. However, the foundational data for this compound, including its initial isolation, structure elucidation, and reported biological activities, particularly in relation to prostate cancer and STAT3 signaling, are not available in the public scientific literature based on the conducted searches.
While the specific compound "this compound" remains elusive in published databases, the broader class of clerodane diterpenoids has been the subject of phytochemical and biological investigations. For context, this guide will briefly touch upon related findings for other natural products investigated for their potential in cancer therapy, including their effects on signaling pathways relevant to the user's initial query.
General Landscape of Natural Products in Cancer Research
Natural products continue to be a significant source of new therapeutic agents. Research into various plant-derived compounds has revealed promising anti-cancer activities, often through the modulation of key cellular signaling pathways.
Signaling Pathways of Interest
-
STAT3 Signaling: The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, including prostate cancer, making it a prime target for therapeutic intervention. Several natural compounds have been investigated for their ability to inhibit this pathway.
-
Apoptosis Pathways: Induction of programmed cell death, or apoptosis, is a key mechanism for anti-cancer drugs. Many natural products exert their cytotoxic effects by triggering apoptotic cascades within cancer cells.
Experimental Workflows in Natural Product Drug Discovery
The process of identifying and validating a new bioactive compound from a natural source typically follows a structured workflow. The diagram below illustrates a generalized experimental workflow for this process.
Caption: Generalized workflow for natural product drug discovery.
Hypothetical Signaling Pathway Inhibition
Given the interest in STAT3 inhibition for prostate cancer, a hypothetical signaling pathway diagram is presented below. This illustrates the general mechanism by which a therapeutic agent might interfere with this pathway.
Caption: Hypothetical inhibition of the JAK-STAT3 signaling pathway.
Conclusion
A comprehensive and objective comparison guide for "this compound" cannot be generated without publicly available scientific literature on the compound. The information and diagrams provided are based on general principles of natural product research and cancer biology to serve as a contextual framework. Researchers interested in this specific compound are encouraged to monitor scientific databases for any future publications. Should initial findings on this compound be published, a thorough comparative analysis of independent verification studies will be warranted.
Safety Operating Guide
Essential Safety and Disposal Procedures for Clerodenoside A
Disclaimer: No specific Safety Data Sheet (SDS) for Clerodenoside A has been identified. The following procedures are based on general principles of laboratory safety and chemical waste management for research-grade chemicals and phenolic glycosides. Researchers must consult their institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure full compliance with all applicable regulations.
Immediate Safety and Handling Precautions
Given that this compound is a phenolic glycoside intended for research use only, it should be handled with care in a controlled laboratory environment. The toxicological properties of this compound have not been fully investigated, and therefore, it should be treated as a potentially hazardous substance.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves.
-
Body Protection: Wear a lab coat.
-
Respiratory Protection: If handling the compound as a powder or if aerosolization is possible, use a respirator.
Engineering Controls:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
An eyewash station and safety shower should be readily accessible.
Proper Disposal Procedures
The disposal of this compound must be managed in a way that ensures the safety of laboratory personnel and protects the environment. As a general principle, never dispose of chemical waste down the drain unless explicitly permitted by your institution's EHS office.
Step 1: Waste Identification and Segregation
-
Identify as Hazardous Waste: Treat all this compound waste as hazardous chemical waste.
-
Segregate Waste Streams:
-
Solid Waste: Collect solid this compound, contaminated consumables (e.g., weigh boats, gloves, paper towels), and any contaminated labware in a designated, leak-proof hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed, and shatter-proof hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Step 2: Waste Container Management
-
Use Appropriate Containers: Use containers that are compatible with the chemical waste. The original container can often be used for the waste product.
-
Label Containers Clearly: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound". If it is a solution, list all components and their approximate percentages.
-
Keep Containers Closed: Waste containers should be kept securely closed except when adding waste.
Step 3: Storage and Disposal
-
Store Safely: Store waste containers in a designated and secure area, away from incompatible materials.
-
Arrange for Professional Disposal: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. This ensures that the waste is managed by a licensed waste disposal service in compliance with all regulations.
Chemical and Physical Properties of this compound
| Property | Data |
| Molecular Formula | C₃₁H₄₂O₁₅ |
| Molecular Weight | 654.66 g/mol |
| Appearance | Data not readily available |
| Solubility | Soluble in organic solvents |
| Storage | Store at -20°C for long-term |
Experimental Protocol for Disposal of this compound
The following is a general protocol for the disposal of small quantities of this compound typically used in a research laboratory setting.
Objective: To safely collect and prepare this compound waste for disposal by the institution's EHS office.
Materials:
-
This compound waste (solid or liquid)
-
Designated hazardous waste containers (solid and liquid)
-
Hazardous waste labels
-
Personal Protective Equipment (PPE) as specified above
-
Spill kit with appropriate absorbent materials
Procedure:
-
Preparation:
-
Ensure all necessary PPE is worn correctly.
-
Perform all waste handling procedures within a chemical fume hood.
-
Have a spill kit readily available.
-
-
Solid Waste Collection:
-
Carefully place all solid this compound waste and contaminated items into the designated solid hazardous waste container.
-
Avoid creating dust when handling solid waste.
-
-
Liquid Waste Collection:
-
Carefully pour all liquid waste containing this compound into the designated liquid hazardous waste container using a funnel.
-
Ensure the container is not overfilled.
-
-
Container Sealing and Labeling:
-
Securely seal the lids on both the solid and liquid waste containers.
-
Affix a completed hazardous waste label to each container, detailing the contents and any known hazards.
-
-
Temporary Storage:
-
Store the sealed and labeled waste containers in a designated satellite accumulation area until collection by the EHS office.
-
-
Decontamination:
-
Decontaminate the work area, including the fume hood surface and any equipment used, with an appropriate cleaning agent.
-
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
Personal protective equipment for handling Clerodenoside A
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational plans, and disposal instructions for handling Clerodenoside A. As a phenolic glycoside extracted from Clerodendrum inerme, its full toxicological properties are not extensively documented.[1] Therefore, it is imperative to handle this compound with the utmost care, assuming it is potentially hazardous. The following procedures are based on best practices for handling research-grade chemicals of unknown toxicity.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Goggles should provide protection against chemical splashes. A face shield should be worn over goggles, especially when handling larger quantities or if there is a risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Double gloving is a best practice to prevent exposure in case of a tear in the outer glove. |
| Body Protection | Laboratory Coat or Gown | A disposable gown or a dedicated lab coat that is regularly cleaned is essential to protect against contamination of personal clothing. |
| Respiratory Protection | N95 or Higher Respirator | A fit-tested N95 or higher-level respirator is necessary when handling the powdered form of this compound to prevent inhalation of airborne particles.[2] For procedures with a higher risk of aerosolization, a full face-piece chemical cartridge-type respirator or a powered air-purifying respirator (PAPR) should be considered.[2] |
| Foot Protection | Closed-Toed Shoes | Impervious, closed-toed shoes are mandatory to protect against spills. |
Operational Plan: Safe Handling Workflow
Adherence to a strict, step-by-step workflow is critical for ensuring safety during the handling of this compound. The following diagram outlines the essential stages of the handling process, from preparation to post-handling procedures.
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and potential exposure to others.
-
Waste Categorization : All materials that have come into contact with this compound, including gloves, disposable gowns, pipette tips, and excess compound, should be considered hazardous chemical waste.
-
Containment :
-
Solid Waste : Collect all solid waste in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste : Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility is confirmed.
-
-
Disposal Procedure :
-
Segregate : Keep this compound waste separate from other laboratory waste.
-
Label : Clearly label the waste containers with "Hazardous Waste," the name of the chemical (this compound), and the date.
-
Storage : Store waste containers in a designated, secure, and well-ventilated area away from incompatible materials.
-
Collection : Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed chemical waste management company.[3] Never dispose of this compound down the drain or in regular trash.[4]
-
By implementing these safety and logistical measures, researchers can minimize the risks associated with handling this compound and ensure a safe laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
